molecular formula C4H4BrN3O2 B1301241 5-bromo-1-methyl-4-nitro-1H-pyrazole CAS No. 89607-13-6

5-bromo-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B1301241
CAS No.: 89607-13-6
M. Wt: 206 g/mol
InChI Key: KCQAFBHIKMXFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-methyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C4H4BrN3O2 and its molecular weight is 206 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQAFBHIKMXFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361599
Record name 5-bromo-1-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89607-13-6
Record name 5-bromo-1-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-bromo-1-methyl-4-nitro-1H-pyrazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 5-bromo-1-methyl-4-nitro-1H-pyrazole. The information is curated for researchers, scientists, and professionals involved in drug development and materials science.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position, a methyl group at the 1-position (N1), and a nitro group at the 4-position.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 89607-13-6[1]
Molecular Formula C₄H₄BrN₃O₂[1]
Molecular Weight 206.00 g/mol [1]
Canonical SMILES CN1C(=C(C=N1)N(=O)=O)Br
InChI Key KCQAFBHIKMXFNB-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point 263.5 ± 20.0 °C at 760 mmHg[2]
Storage Temperature 2-8°C, store under inert gas[2]
Appearance Predicted: Solid-

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (N-CH₃) and a singlet for the proton at the 3-position of the pyrazole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and bromo substituents. For a related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, the methyl protons appear at 3.70 ppm and the C3-H proton at 5.66 ppm in CDCl₃[3].

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals for the carbon atoms of the pyrazole ring and the methyl group. The chemical shifts will be significantly affected by the attached functional groups.

3.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

  • C-H stretching (from the methyl group and pyrazole ring)

  • N-O stretching (from the nitro group), typically strong bands around 1560-1500 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).

  • C-N stretching

  • C-Br stretching

3.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.00 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established pyrazole chemistry.

G cluster_0 Synthetic Pathway 1-methylpyrazole 1-methylpyrazole 1-methyl-4-nitropyrazole 1-methyl-4-nitropyrazole 1-methylpyrazole->1-methyl-4-nitropyrazole Nitration (HNO₃/H₂SO₄) This compound This compound 1-methyl-4-nitropyrazole->this compound Bromination (Br₂/AcOH)

Figure 2: Proposed synthetic workflow for this compound.

4.1. Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on general methods for the nitration and bromination of pyrazoles.

Step 1: Nitration of 1-methylpyrazole

  • To a stirred and cooled (0-5 °C) solution of 1-methylpyrazole in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate of 1-methyl-4-nitropyrazole is collected by filtration, washed with cold water, and dried.

Step 2: Bromination of 1-methyl-4-nitropyrazole

  • 1-methyl-4-nitropyrazole is dissolved in a suitable solvent, such as acetic acid.

  • A solution of bromine in acetic acid is added dropwise to the pyrazole solution at room temperature.

  • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

  • The mixture is then poured into water, and the product, this compound, is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with a solution of sodium thiosulfate to remove excess bromine, followed by washing with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

4.2. Reactivity

The pyrazole ring in this compound is substituted with both an electron-donating group (methyl) and two electron-withdrawing groups (bromo and nitro). The nitro group at the 4-position significantly deactivates the ring towards electrophilic substitution. The bromine atom at the 5-position could potentially undergo nucleophilic substitution reactions under specific conditions. The nitro group can be reduced to an amino group, which can then be further functionalized.

Biological and Pharmacological Potential

While specific biological activity data for this compound is not available, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities.

Table 3: Reported Biological Activities of Pyrazole Derivatives

Biological ActivityReference
Anti-inflammatory[4]
Antimicrobial[5][6]
Antitumor[7]
Analgesic[4]
Anticonvulsant-
Antidepressant-

The presence of the bromo and nitro groups on the pyrazole ring of the title compound suggests it could be a valuable intermediate for the synthesis of more complex molecules with potential biological activities. The incorporation of electron-withdrawing groups like bromo and nitro has been shown to enhance the antimicrobial activity in some pyrazole derivatives[5].

G cluster_0 Potential Applications of Pyrazole Derivatives Pyrazole_Core Pyrazole Core Structure Anti-inflammatory Anti-inflammatory Pyrazole_Core->Anti-inflammatory Antimicrobial Antimicrobial Pyrazole_Core->Antimicrobial Anticancer Anticancer Pyrazole_Core->Anticancer Analgesic Analgesic Pyrazole_Core->Analgesic Drug_Development Drug Development Pipeline Anti-inflammatory->Drug_Development Antimicrobial->Drug_Development Anticancer->Drug_Development Analgesic->Drug_Development

Figure 3: Logical relationship of the pyrazole core to various pharmacological activities and its relevance in the drug development pipeline.

Conclusion

This compound is a halogenated and nitrated pyrazole derivative with potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. While specific experimental data for this compound is limited in the public domain, its structural features suggest it is a versatile intermediate for further chemical modifications. Future research should focus on the detailed synthesis, full spectroscopic characterization, and comprehensive biological evaluation of this compound to explore its full potential.

References

An In-depth Technical Guide to 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical identifiers, physical and computed properties, and outlines a logical synthetic pathway. Furthermore, it explores the broader context of the biological significance of substituted pyrazoles, offering a representative experimental workflow for biological screening. While specific biological activity and signaling pathway involvement for this particular compound are not extensively documented in publicly available literature, this guide leverages data from related pyrazole derivatives to provide a foundational understanding for researchers.

Chemical Identifiers and Properties

This compound is a substituted pyrazole with the Chemical Abstracts Service (CAS) registry number 89607-13-6.[1][2] Its structure features a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a bromine atom, a methyl group, and a nitro group. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2]

Identifiers

A comprehensive list of identifiers for this compound is provided in the table below for easy reference and cross-database verification.

Identifier TypeValue
CAS Number 89607-13-6
PubChem CID 1279587
IUPAC Name 5-bromo-1-methyl-4-nitropyrazole
Molecular Formula C4H4BrN3O2
InChI InChI=1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3
InChIKey KCQAFBHIKMXFNB-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)--INVALID-LINK--[O-])Br
MDL Number MFCD00195044
Physical and Chemical Properties

The known physical and computed properties of this compound are summarized in the following table. These properties are essential for handling, storage, and for predicting its behavior in chemical reactions.

PropertyValue
Molecular Weight 206.00 g/mol
Exact Mass 204.94869 Da
Boiling Point 263.5 ± 20.0 °C at 760 mmHg
Topological Polar Surface Area 63.6 Ų
Storage Temperature 2-8°C, store under inert gas

Synthesis and Experimental Protocols

Logical Synthetic Workflow

The synthesis of substituted pyrazoles often involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative, a method pioneered by Knorr. For this compound, a plausible route could start from a suitably substituted precursor, followed by bromination and nitration, or by constructing the ring from already functionalized building blocks. A patent for the synthesis of the related 5-bromo-1-methyl-1H-pyrazol-3-amine describes a multi-step process starting from diethyl butynedioate and methylhydrazine, which provides a basis for a logical workflow.[3]

G A Diethyl Butynedioate + Methylhydrazine B 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester A->B Condensation C Bromination (e.g., with POBr3) B->C D 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester C->D E Nitration (e.g., with HNO3/H2SO4) D->E F This compound-3-carboxylic acid ethyl ester E->F G Decarboxylation F->G H This compound G->H

Caption: A logical multi-step synthetic pathway for this compound.

Representative Experimental Protocol: Synthesis of a Substituted Pyrazole

The following is a representative, generalized protocol for the synthesis of a substituted pyrazole, based on common laboratory practices. Note: This is a general guideline and would require optimization for the specific synthesis of this compound.

  • Reaction Setup: A round-bottom flask is charged with the starting materials (e.g., a β-dicarbonyl compound and methylhydrazine) and a suitable solvent (e.g., ethanol).

  • Reaction Conditions: The mixture is stirred, and a catalyst (e.g., a catalytic amount of acid) may be added. The reaction is then heated to reflux for a specified period, with the progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazole derivative.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Significance and Potential Applications

The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The specific substitution pattern on the pyrazole ring plays a crucial role in determining the compound's biological target and therapeutic effect.

While there is a lack of specific biological data for this compound, its structural features suggest it could serve as a valuable intermediate in the synthesis of biologically active molecules. The presence of bromo and nitro groups provides reactive handles for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery screening.

Representative Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a novel chemical entity like a substituted pyrazole.

G A Compound Synthesis and Purification B In vitro Cytotoxicity Assay (e.g., MTT on cancer cell lines) A->B Primary Screening C Antimicrobial Assay (e.g., MIC determination) A->C Primary Screening D Enzyme Inhibition Assay (e.g., Kinase panel) A->D Primary Screening E Hit Identification (Compounds with significant activity) B->E C->E D->E F Lead Optimization (Structure-Activity Relationship studies) E->F G In vivo Animal Models F->G H Preclinical Development G->H G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Downstream Kinase 1

References

An In-depth Technical Guide to 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties of 5-bromo-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The following sections detail its chemical formula, molecular weight, and a conceptual experimental workflow for its synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in chemical reactions, as well as for analytical characterization.

PropertyValue
Chemical Formula C₄H₄BrN₃O₂[1][2]
Molecular Weight 206.00 g/mol [1][2]
CAS Number 89607-13-6[1][2]

Conceptual Experimental Workflow: Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process involving the formation of the pyrazole ring followed by sequential functionalization. The following diagram illustrates a logical synthetic pathway, which is a common strategy for the preparation of substituted pyrazoles. The nitration of pyrazoles is often achieved using a mixture of concentrated nitric acid and sulfuric acid.

Synthesis_Workflow Conceptual Synthesis Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_intermediate Intermediate cluster_product Final Product Start1 1-methylpyrazole Step1 Bromination Start1->Step1 Intermediate 5-bromo-1-methyl-1H-pyrazole Step1->Intermediate Step2 Nitration (e.g., HNO₃/H₂SO₄) Product This compound Step2->Product Intermediate->Step2

References

5-bromo-1-methyl-4-nitro-1H-pyrazole IUPAC nomenclature and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 5-bromo-1-methyl-4-nitro-1H-pyrazole, including its nomenclature, physicochemical properties, and a general synthetic approach. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure this compound is systematically named 5-bromo-1-methyl-4-nitropyrazole according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name accurately describes the arrangement of the bromine, methyl, and nitro functional groups on the 1H-pyrazole core.

For ease of reference in literature and chemical databases, this compound is also known by several synonyms. These alternative names are crucial for comprehensive literature searches and material sourcing.

Synonym Reference
This compound[1]
1H-Pyrazole, 5-bromo-1-methyl-4-nitro-[1]
5-Bromo-1-methyl-4-nitropyrazole[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, application in synthetic protocols, and for predicting its behavior in biological systems. The following table summarizes key computed and predicted properties.

Property Value Source
Molecular Formula C₄H₄BrN₃O₂[1][2]
Molecular Weight 206.00 g/mol [1][2]
Predicted Boiling Point 263.5 ± 20.0 °C at 760 mmHg[2]
CAS Number 89607-13-6[1]

General Synthetic Approach

A plausible synthetic pathway for this compound could start from a simpler pyrazole precursor, such as 1-methyl-1H-pyrazole. This precursor could then undergo electrophilic substitution reactions to introduce the bromo and nitro groups at the 5- and 4-positions, respectively. The order of these substitutions would be critical to ensure the desired regioselectivity.

The following diagram illustrates a generalized logical workflow for the synthesis of a substituted pyrazole, which can be adapted for the synthesis of this compound.

G General Synthetic Workflow for Substituted Pyrazoles A Starting Materials (e.g., 1,3-dicarbonyl compound, methylhydrazine) B Cyclization Reaction A->B Reaction C Pyrazole Core Formation B->C Product D Electrophilic Bromination C->D Reagents E 5-bromo-1-methyl-1H-pyrazole D->E Intermediate F Nitration E->F Reagents G This compound F->G Final Product H Purification and Characterization G->H Process

Caption: Generalized workflow for the synthesis of substituted pyrazoles.

Applications in Research and Development

This compound serves as a key intermediate in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals.[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, and the presence of bromo and nitro groups offers versatile handles for further chemical modifications. These functional groups can be transformed into other moieties, allowing for the generation of diverse compound libraries for drug discovery and crop protection research.[2]

Biological Activity Context

While specific biological activity data for this compound is not extensively documented, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities. These include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern of this compound suggests its potential as a scaffold for developing novel therapeutic agents. Further research is required to elucidate its specific biological targets and pharmacological profile.

The following diagram illustrates the logical relationship between a chemical compound and its potential progression in a drug discovery pipeline.

G Conceptual Drug Discovery Pathway cluster_0 Preclinical Research cluster_1 Clinical Development A Compound Synthesis (this compound) B In vitro Screening (Target Identification) A->B Evaluation C In vivo Studies (Animal Models) B->C Validation D Phase I Trials (Safety) C->D Progression E Phase II Trials (Efficacy) D->E F Phase III Trials (Large-scale Efficacy) E->F G Regulatory Approval F->G

Caption: Conceptual pathway from a synthesized compound to potential drug approval.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-bromo-1-methyl-4-nitro-1H-pyrazole, a key heterocyclic compound with applications in organic synthesis for pharmaceuticals and agrochemicals. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. It also includes standardized experimental protocols for acquiring such data.

Molecular Structure and Properties

This compound possesses a pyrazole core, substituted with a bromine atom at the 5-position, a methyl group at the 1-position (N1), and a nitro group at the 4-position.

  • Molecular Formula: C₄H₄BrN₃O₂[1]

  • Molecular Weight: 206.00 g/mol [1]

  • CAS Number: 89607-13-6

The arrangement of these functional groups dictates the molecule's electronic environment and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2Singlet1HH-3 (pyrazole ring)
~ 3.9 - 4.1Singlet3HN-CH₃ (methyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 140 - 145C-4 (C-NO₂)
~ 135 - 140C-3 (C-H)
~ 110 - 115C-5 (C-Br)
~ 35 - 40N-CH₃ (methyl)

Table 3: Predicted Infrared (IR) Absorption Data (Sample Preparation: KBr Pellet or ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3150MediumC-H stretch (aromatic)
~ 2950 - 3000WeakC-H stretch (methyl)
~ 1540 - 1580StrongAsymmetric NO₂ stretch
~ 1350 - 1390StrongSymmetric NO₂ stretch
~ 1450 - 1550MediumC=C and C=N ring stretching
~ 1000 - 1200MediumC-N stretching
~ 550 - 650MediumC-Br stretching

Table 4: Predicted Mass Spectrometry (MS) Data (Ionization Method: Electron Ionization - EI)

m/z RatioInterpretation
205/207 (approx. 1:1)Molecular ion [M]⁺ peak, showing isotopic pattern for one bromine atom.
189/191Fragment from loss of oxygen (-O)
159/161Fragment from loss of nitro group (-NO₂)
80Fragment from loss of Br and NO₂

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the solid this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A standard NMR spectrometer with a field strength of 300-500 MHz is typically used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters include a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

This analysis can be performed using either the KBr pellet method or Attenuated Total Reflectance (ATR).

  • KBr Pellet Method:

    • Approximately 1-2 mg of the solid sample is finely ground with an agate mortar and pestle.[3]

    • The ground sample is mixed with 100-200 mg of dry, IR-transparent potassium bromide (KBr) powder.[3]

    • The mixture is placed into a pellet die and compressed under high pressure using a hydraulic press to form a transparent pellet.[3]

    • The pellet is then placed in the sample holder of the FT-IR instrument for analysis.[3]

  • ATR Method:

    • The ATR crystal (typically diamond) is cleaned to ensure no contaminants are present.[3]

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure firm and uniform contact between the sample and the crystal.[3]

    • The IR spectrum is then recorded. This technique requires minimal sample preparation.[4]

3.3 Mass Spectrometry (MS)

  • Ionization Method: Electron Ionization (EI) is a common technique for small, volatile organic molecules.[5]

  • Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

  • Ionization and Fragmentation: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and often induces fragmentation into smaller, charged ions.[5][6]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Logical Workflows

The process of characterizing a chemical compound like this compound involves a systematic workflow that integrates data from multiple spectroscopic techniques.

G General Workflow for Spectroscopic Data Analysis cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Obtain Pure Sample Prep Sample Preparation (Dissolve for NMR, Pellet for IR, etc.) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Analyze Chemical Shifts, Couplings, Integrals NMR->NMR_Data IR_Data Identify Functional Group Absorptions IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Propose/Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

References

In-Depth Technical Guide: Physicochemical Properties of 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-bromo-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes key physicochemical data, outlines general experimental protocols for property determination, and presents a logical framework for understanding its solubility characteristics.

Core Physical Properties

This compound is a substituted pyrazole with the chemical formula C₄H₄BrN₃O₂. The presence of a bromine atom and a nitro group on the pyrazole ring significantly influences its physical and chemical behavior. A summary of its key physical properties is presented in the table below.

PropertyValueSource
Molecular Weight 206.00 g/mol
Melting Point 90-92 °C
Boiling Point (Predicted) 263.5 ± 20.0 °C at 760 mmHg
Density (Predicted) 2.04 ± 0.1 g/cm³

Solubility Profile

Specific experimental data on the solubility of this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure, a qualitative solubility profile can be inferred. The molecule possesses both polar (nitro group, pyrazole ring nitrogens) and non-polar (bromo-substituted aromatic ring, methyl group) characteristics. This amphiphilic nature suggests that its solubility will be dependent on the polarity of the solvent.

It is anticipated to have low solubility in water due to the presence of the non-polar bromophenyl moiety and the methyl group. Its solubility is likely to be higher in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like ethanol and methanol, where hydrogen bonding interactions can occur with the nitro group and pyrazole nitrogens. In non-polar solvents such as hexane and toluene, the solubility is expected to be limited.

A logical workflow for assessing the solubility of a compound like this compound is depicted in the following diagram.

G Solubility Assessment Workflow cluster_0 Initial Screening cluster_1 Qualitative Assessment cluster_2 Quantitative Analysis (for soluble/partially soluble) A Compound (this compound) B Select a range of solvents (polar protic, polar aprotic, non-polar) A->B C Add a small amount of compound to each solvent B->C D Observe for dissolution at room temperature C->D E Categorize as 'soluble', 'partially soluble', or 'insoluble' D->E F Prepare saturated solutions E->F If soluble or partially soluble G Analyze concentration (e.g., by HPLC, UV-Vis) F->G H Determine solubility (e.g., in mg/mL or mol/L) G->H

Caption: A workflow diagram illustrating the process for determining the solubility of a chemical compound.

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. A capillary tube is sealed at one end and the open end is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

  • Measurement: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Determination of Solubility (Qualitative)

This protocol provides a straightforward method for assessing the qualitative solubility of a compound in various solvents.

Methodology:

  • Solvent Selection: A range of representative solvents are chosen, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and a non-polar solvent like hexane.

  • Procedure:

    • Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.

    • To each test tube, 1 mL of a selected solvent is added.

    • The test tubes are agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).

    • A visual observation is made to determine if the solid has dissolved completely, partially, or not at all.

  • Classification: The solubility is categorized as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid appears largely unchanged.

Logical Relationships in Physicochemical Properties

The interplay between the molecular structure of this compound and its physical properties is crucial for understanding its behavior in various environments, a key consideration in drug development. The following diagram illustrates these relationships.

G Interplay of Molecular Structure and Physicochemical Properties cluster_0 Molecular Structure cluster_1 Influenced Physicochemical Properties cluster_2 Resulting Macroscopic Properties A This compound B Functional Groups (-Br, -NO2, -CH3, Pyrazole Ring) A->B C Molecular Weight & Size A->C D Polarity B->D E Intermolecular Forces (van der Waals, Dipole-Dipole) B->E C->E I Solubility D->I F Crystal Lattice Energy E->F H Boiling Point E->H E->I G Melting Point F->G

Caption: Diagram showing how molecular structure influences the physical properties of a compound.

An In-depth Technical Guide on the Discovery and Synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the literature concerning the discovery and synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document details synthetic methodologies, presents quantitative data in a structured format, and includes a visual representation of a plausible synthetic workflow.

Introduction and Discovery

This compound is a substituted pyrazole, a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a prominent feature in many biologically active molecules and approved pharmaceuticals. While the specific discovery of this compound is not prominently documented in readily available literature, its existence and synthesis are logically derived from the extensive research into the functionalization of pyrazole rings through electrophilic substitution reactions, a cornerstone of heterocyclic chemistry since the late 19th and early 20th centuries. The compound, identified by its CAS number 89607-13-6, is primarily utilized as a key intermediate in organic synthesis for the development of more complex molecules, including potential pharmaceutical and agrochemical agents.[1][2]

Synthetic Methodologies

The synthesis of this compound can be approached through two primary retrosynthetic pathways, both relying on the electrophilic substitution of a pre-formed 1-methylpyrazole ring. The regiochemical outcome of these substitutions is governed by the directing effects of the substituents already present on the pyrazole ring.

Pathway 1: Bromination of 1-methyl-4-nitro-1H-pyrazole

This approach involves the initial nitration of 1-methyl-1H-pyrazole to form 1-methyl-4-nitro-1H-pyrazole, followed by bromination. The nitro group at the C4 position is a deactivating group, which can make the subsequent bromination challenging.

Pathway 2: Nitration of 5-bromo-1-methyl-1H-pyrazole

This alternative pathway begins with the bromination of 1-methyl-1H-pyrazole to yield 5-bromo-1-methyl-1H-pyrazole, which is then subjected to nitration. The bromine atom at the C5 position can influence the regioselectivity of the incoming nitro group.

Based on the general principles of electrophilic aromatic substitution on pyrazoles, where the C4 position is typically the most reactive, and considering the directing effects of the methyl, bromo, and nitro groups, a plausible and commonly employed synthetic route is the bromination of 1-methyl-4-nitro-1H-pyrazole.

Key Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in a single published source, the following procedures for the synthesis of the precursors and the final bromination step are based on established methodologies for similar pyrazole derivatives.

Synthesis of 1-methyl-4-nitro-1H-pyrazole

The synthesis of 1-methyl-4-nitro-1H-pyrazole can be achieved by the nitration of 1-methyl-1H-pyrazole. A typical procedure involves the use of a nitrating mixture of nitric acid and sulfuric acid.

  • Reaction: 1-methyl-1H-pyrazole is slowly added to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and prevent side product formation.

  • Work-up: The reaction mixture is then carefully poured onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield 1-methyl-4-nitro-1H-pyrazole.

Synthesis of 5-bromo-1-methyl-1H-pyrazole

The bromination of 1-methyl-1H-pyrazole can be accomplished using various brominating agents, such as N-bromosuccinimide (NBS) or elemental bromine.

  • Reaction with NBS: 1-methyl-1H-pyrazole is reacted with N-bromosuccinimide in a suitable solvent like chloroform or carbon tetrachloride, often with a radical initiator such as AIBN or under UV irradiation.[1]

  • Reaction with Bromine: Alternatively, elemental bromine in a solvent like acetic acid or chloroform can be used. The reaction is typically performed at room temperature.

Synthesis of this compound (Proposed Protocol)

This proposed protocol involves the bromination of 1-methyl-4-nitro-1H-pyrazole.

  • Reactants: 1-methyl-4-nitro-1H-pyrazole and a brominating agent such as N-bromosuccinimide (NBS).

  • Solvent: A suitable inert solvent such as chloroform or acetonitrile.

  • Conditions: The reaction is likely carried out at reflux temperature to overcome the deactivating effect of the nitro group. A radical initiator may be required if using NBS.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to isolate the this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
1-methyl-1H-pyrazoleC₄H₆N₂82.11-127930-36-9
1-methyl-4-nitro-1H-pyrazoleC₄H₅N₃O₂127.1093-95-3994-50-1[3]
5-bromo-1-methyl-1H-pyrazoleC₄H₅BrN₂161.00-145-147361476-01-9
This compound C₄H₄BrN₃O₂ 206.00 Not Reported 263.5 ± 20.0 at 760 mmHg 89607-13-6

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis of this compound based on the bromination of 1-methyl-4-nitro-1H-pyrazole.

Synthesis_Workflow Start 1-methyl-1H-pyrazole Intermediate 1-methyl-4-nitro-1H-pyrazole Start->Intermediate Nitration Product This compound Intermediate->Product Bromination Purification Purification (Column Chromatography) Product->Purification Reagent1 HNO₃ / H₂SO₄ Reagent2 NBS / Solvent

Caption: Proposed synthetic workflow for this compound.

Note: This guide is intended for informational purposes for a professional audience. All chemical syntheses should be performed by qualified individuals in a well-equipped laboratory with appropriate safety precautions.

References

5-bromo-1-methyl-4-nitro-1H-pyrazole: A Screening of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a screening of potential biological activities for 5-bromo-1-methyl-4-nitro-1H-pyrazole based on its structural features and the known biological activities of structurally related pyrazole derivatives. Direct biological activity data for this compound is not extensively available in the public domain, and this compound is often cited as a chemical intermediate for the synthesis of other molecules. The information herein is intended to guide future research and experimental design.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry. The pyrazole nucleus is a versatile scaffold found in a wide array of pharmacologically active compounds, demonstrating its significance in drug design and development. Pyrazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and anticonvulsant properties.

The biological profile of a pyrazole derivative is highly dependent on the nature and position of its substituents. Electron-withdrawing groups, such as nitro (-NO2) and bromo (-Br) moieties, are known to significantly influence the physicochemical properties and pharmacological activity of the parent molecule. Specifically, the presence of nitro and bromo groups on the pyrazole ring has been associated with enhanced antimicrobial and cytotoxic activities in various studies.

This guide focuses on this compound, a molecule possessing both of these key electron-withdrawing substituents. While this specific compound is frequently used as a building block in organic synthesis, its intrinsic biological potential warrants investigation. This document will summarize the potential biological activities of this compound by examining data from structurally similar compounds, providing detailed experimental protocols for screening these activities, and visualizing relevant biological pathways and workflows.

Potential Biological Activities and Supporting Data

Based on the structure of this compound and the activities of analogous compounds, the following biological activities are considered to have the highest potential for screening.

Antimicrobial Activity

The presence of both bromo and nitro groups on the pyrazole ring suggests a strong potential for antimicrobial activity. These electron-withdrawing groups can enhance the lipophilicity and electrophilicity of the molecule, potentially facilitating its interaction with microbial targets.

Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Pyrazole Derivatives

Compound DescriptionTest OrganismMIC (µg/mL)Reference
Pyrazole derivative with nitro groupEscherichia coli0.25
Pyrazole derivative with nitro groupStreptococcus epidermidis0.25
Pyrazole derivative with nitro groupAspergillus niger1
Pyrazole derivative with nitro groupMicrosporum audouinii0.5
Halogenated aminopyrazole derivativeBacillus subtilis0.007 - 0.062
Halogenated aminopyrazole derivativeStaphylococcus aureus190 - 1560
Pyrano[2,3-c] pyrazole derivativeKlebsiella pneumoniae6.25
Bicyclic pyrazoline with imide moietyStaphylococcus aureus (MDR)4
Bicyclic pyrazoline with imide moietyEnterococcus faecalis (MDR)4
Cytotoxic (Anticancer) Activity

Nitro and bromo-substituted heterocyclic compounds are frequently investigated for their anticancer properties. These functionalities can contribute to various mechanisms of cytotoxicity, including the induction of oxidative stress and apoptosis.

Table 2: Cytotoxic Activity (IC50) of Structurally Related Pyrazole Derivatives

Compound DescriptionCancer Cell LineIC50 (µM)Reference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Breast Cancer)14.97 (24h) / 6.45 (48h)
Pyrazole carbohydrazide derivativeMDA-MB-231 (Breast Cancer)6.36
Pyrazole acetohydrazide derivativeA2780 (Ovarian Cancer)8.14
3,5-diaminopyrazole-1-carboxamide derivativeHePG2 (Liver Cancer)6.57
3,5-diaminopyrazole-1-carboxamide derivativeHCT-116 (Colon Cancer)9.54
3,5-diaminopyrazole-1-carboxamide derivativeMCF-7 (Breast Cancer)7.97
Anti-inflammatory Activity

Many pyrazole-containing compounds are known to possess anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2). The anti-inflammatory potential of this compound could be evaluated by assessing its ability to inhibit COX enzymes.

Table 3: COX Inhibition by Structurally Related Pyrazole Derivatives

Compound DescriptionEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Trimethoxy pyrazolone derivative (5f)COX-21.50-
Trimethoxy aminopyrazole derivative (6f)COX-21.15-
Pyrazole derivative (Phar-95239)COX-19.3211.37
Pyrazole derivative (Phar-95239)COX-20.82
Pyrazole derivative (T0511-4424)COX-18.4212.20
Pyrazole derivative (T0511-4424)COX-20.69
Bipyrazole derivative (10)COX-2-7.83
Pyranopyrazole derivative (27)COX-2-7.16

Experimental Protocols

The following are detailed, generalized protocols for the in vitro screening of the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.

1. Preparation of Materials:

  • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
  • Bacterial Culture: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C.
  • Media and Plates: Sterile 96-well microtiter plates and sterile MHB.

2. Assay Procedure:

  • Serial Dilution:
  • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
  • Add 200 µL of the test compound stock solution (appropriately diluted in MHB to the desired starting concentration) to well 1.
  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
  • Well 11 will serve as a positive control (bacterial growth without compound), and well 12 will be a negative control (sterile medium).
  • Inoculum Preparation:
  • Dilute the overnight bacterial culture in sterile saline to match the turbidity of a 0.5 McFarland standard.
  • Further dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
  • Inoculation:
  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
  • Incubation:
  • Cover the plate and incubate at 37°C for 18-24 hours.

3. Data Analysis:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Preparation of Materials:

  • Cell Culture: Grow the desired cancer cell line (e.g., MCF-7, HCT-116) in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
  • Test Compound: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.
  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

2. Assay Procedure:

  • Cell Seeding:
  • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
  • Incubate the plate for 24 hours to allow the cells to attach.
  • Compound Treatment:
  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
  • Incubate the plate for another 24, 48, or 72 hours.
  • MTT Addition and Incubation:
  • After the treatment period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
  • Formazan Solubilization:
  • Carefully remove the medium containing MTT.
  • Add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

3. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.
  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro COX-2 Inhibition Assay

This protocol describes a general method for screening inhibitors of COX-2 activity.

1. Preparation of Materials:

  • Enzyme: Recombinant human or ovine COX-2.
  • Substrate: Arachidonic acid.
  • Cofactors: Heme and other necessary cofactors as specified by the enzyme supplier.
  • Buffer: Tris-HCl buffer, pH 8.0.
  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
  • Detection Reagent: A reagent to detect the product of the COX reaction (e.g., a colorimetric or fluorometric probe that reacts with prostaglandin G2).

2. Assay Procedure:

  • Reaction Setup:
  • In a 96-well plate, prepare the following for each reaction:
  • Reaction Buffer
  • Heme
  • COX-2 enzyme
  • Prepare wells for "100% initial activity" (with enzyme and vehicle), "background" (with heat-inactivated enzyme), and "inhibitor" (with enzyme and test compound).
  • Inhibitor Addition:
  • Add the test compound at various concentrations to the "inhibitor" wells. Add the vehicle (e.g., DMSO) to the "100% initial activity" and "background" wells.
  • Incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
  • Reaction Initiation:
  • Initiate the reaction by adding arachidonic acid to all wells.
  • Incubation and Termination:
  • Incubate for a short, precise period (e.g., 2 minutes) at 37°C.
  • Stop the reaction by adding a stopping reagent (e.g., a saturated stannous chloride solution or a strong acid).
  • Detection:
  • Add the detection reagent and incubate as required for color or fluorescence development.

3. Data Analysis:

  • Measure the absorbance or fluorescence using a plate reader.
  • Subtract the background reading from all other readings.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the "100% initial activity" control.
  • Determine the IC50 value from a dose-response curve.

Visualizations: Workflows and Pathways

Experimental Workflow for Biological Activity Screening

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Identification & Prioritization cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & Characterization (this compound) B Antimicrobial Screening (Broth Microdilution - MIC) A->B C Cytotoxicity Screening (MTT Assay - IC50) A->C D Anti-inflammatory Screening (COX-2 Inhibition - IC50) A->D E Data Analysis (MIC & IC50 Determination) B->E C->E D->E F Hit Identification (Compounds meeting activity criteria) E->F G Apoptosis Pathway Analysis F->G H In Vivo Model Testing G->H

Caption: A generalized workflow for screening the biological activities of a novel compound.

Hypothetical Apoptosis Signaling Pathway

G compound Pyrazole Derivative ros Increased ROS Production compound->ros mito Mitochondrial Stress ros->mito bcl2 Bcl-2 (Anti-apoptotic) Down-regulation mito->bcl2 bax Bax (Pro-apoptotic) Up-regulation mito->bax cas9 Caspase-9 Activation bcl2->cas9 bax->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic pyrazole derivative.

Structure-Activity Relationship (SAR) Concept

G cluster_0 Pyrazole Core Structure cluster_1 Substituent Effects cluster_2 Resulting Biological Activity core Pyrazole Ring ewg Electron-Withdrawing Groups (-NO2, -Br) core->ewg Substitution edg Electron-Donating Groups (-CH3, -OCH3) core->edg Substitution activity Enhanced Antimicrobial & Cytotoxic Activity ewg->activity Leads to edg->activity May decrease activity

Caption: A simplified diagram illustrating the influence of substituents on biological activity.

An In-depth Technical Guide on the Tautomerism and Aromatic Characterization of 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-bromo-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and employs computational chemistry methods to predict its structural features, tautomeric behavior, and aromatic character. This document offers a proposed synthetic route, predicted spectroscopic data, and a detailed theoretical investigation of its tautomerism and aromaticity, serving as a valuable resource for researchers working with substituted pyrazoles.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties make them versatile building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. The tautomerism and aromaticity of the pyrazole ring are fundamental characteristics that significantly influence its reactivity, stability, and biological activity. Substituents on the pyrazole core can dramatically alter these properties. This guide focuses on this compound, a molecule featuring a combination of electron-withdrawing (nitro and bromo) and electron-donating (methyl) groups, which are expected to create a unique electronic profile.

Tautomerism of Substituted Pyrazoles

While this compound itself does not exhibit annular tautomerism due to the methyl group on the N1 position, understanding the tautomeric equilibria in related unsubstituted pyrazoles is crucial for contextualizing its stability and reactivity. In N-unsubstituted pyrazoles, a proton can reside on either of the two nitrogen atoms, leading to a tautomeric equilibrium. The position of this equilibrium is highly dependent on the nature and position of the substituents on the carbon atoms of the ring.

Computational studies on substituted pyrazoles have shown that electron-donating groups, particularly those with π-donating capabilities like -NH2 and -OH, tend to favor the tautomer where the proton is on the nitrogen adjacent to the substituted carbon (N1-H). Conversely, electron-withdrawing groups such as -CHO and -COOH stabilize the tautomer where the proton is on the nitrogen further from the substituent (N2-H)[1].

Tautomerism cluster_T1 Tautomer 1 (N1-H) cluster_T2 Tautomer 2 (N2-H) T1 R-Substituted Pyrazole (N1-H) T2 R-Substituted Pyrazole (N2-H) T1->T2 Proton Transfer

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic and Physicochemical Data

In the absence of direct experimental data, the spectroscopic and physicochemical properties of this compound can be predicted based on data from structurally similar compounds.

PropertyPredicted Value/RangeBasis of Prediction
Molecular Formula C4H4BrN3O2-
Molecular Weight 206.00 g/mol -
Appearance Likely a solid at room temperatureBased on related nitropyrazoles
¹H NMR (CDCl₃, ppm) δ 3.8-4.0 (s, 3H, N-CH₃), 7.8-8.2 (s, 1H, C3-H)Inferred from data on 1-methyl-4-nitropyrazole and other substituted pyrazoles. The electron-withdrawing nitro and bromo groups are expected to deshield the C3-H proton.
¹³C NMR (CDCl₃, ppm) δ 40-45 (N-CH₃), 110-120 (C5), 135-145 (C3), 140-150 (C4)Estimated from known shifts of substituted pyrazoles. The C4 carbon bearing the nitro group and the C5 carbon bearing the bromine atom will be significantly affected.

Aromatic Characterization: A Computational Approach

The aromaticity of the pyrazole ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) being two of the most widely used methods.

Computational Methodology
  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-311++G(d,p) for accurate geometry optimization and electronic structure calculations.

  • Aromaticity Indices Calculation:

    • HOMA: Calculated from the optimized bond lengths.

    • NICS: Calculated at the geometric center of the pyrazole ring (NICS(0)) and 1 Å above the ring plane (NICS(1)). The zz component (NICSzz), which is most indicative of π-electron delocalization, will also be determined.

Predicted Aromaticity

Based on studies of similarly substituted pyrazoles, the following trends are anticipated:

  • HOMA: The presence of both electron-withdrawing bromo and nitro groups is expected to decrease the HOMA value compared to unsubstituted pyrazole, indicating a reduction in aromaticity due to bond length alternation.

  • NICS: The NICS values are expected to be negative, confirming the aromatic character of the pyrazole ring. However, the magnitude of the negative values may be smaller than that of unsubstituted pyrazole, again suggesting a decrease in aromaticity.

Aromaticity IndexPredicted Value RangeInterpretation
HOMA 0.7 - 0.85Moderately aromatic
NICS(0) (ppm) -8 to -12Aromatic
NICS(1) (ppm) -10 to -14Aromatic
NICS(1)zz (ppm) -25 to -35Significant π-electron delocalization

dot

AromaticityAnalysis Molecule This compound DFT DFT Calculation (B3LYP/6-311++G(d,p)) Molecule->DFT Geometry Optimized Geometry (Bond Lengths) DFT->Geometry Shielding Magnetic Shielding Tensors DFT->Shielding HOMA HOMA Calculation Geometry->HOMA NICS NICS Calculation Shielding->NICS Aromaticity Aromaticity Characterization HOMA->Aromaticity NICS->Aromaticity

Caption: Logical workflow for the computational aromaticity analysis.

Conclusion

While direct experimental data on this compound remains scarce, this technical guide provides a robust theoretical framework for understanding its fundamental properties. The proposed synthetic route offers a practical starting point for its preparation. The predicted spectroscopic data and the detailed computational analysis of its aromatic character provide valuable insights for researchers interested in the synthesis and application of this and related substituted pyrazoles. The interplay of the electron-withdrawing and electron-donating substituents is predicted to result in a moderately aromatic system with a unique electronic profile, making it an intriguing target for further experimental investigation in the fields of drug discovery and materials science.

References

5-bromo-1-methyl-4-nitro-1H-pyrazole safety, handling, and hazard information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and Hazards of 5-bromo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and hazard information for this compound (CAS No: 89607-13-6). The information is intended to support safe laboratory and manufacturing practices.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound. Its primary use is as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

PropertyValueSource
CAS Number 89607-13-6
Molecular Formula C₄H₄BrN₃O₂
Molecular Weight 206.00 g/mol
Appearance Solid[1][2]
Boiling Point 263.5 ± 20.0 °C at 760 mmHg

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Signal Word: Warning [3]

GHS Pictogram: [3]

  • GHS07: Exclamation Mark

Precautionary Statements:

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Handling:

  • Handle in a well-ventilated place.

  • Wear suitable protective clothing, including gloves and eye/face protection.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Recommended storage temperature is between 2-8°C under an inert gas.[2]

  • Store apart from foodstuff containers or incompatible materials.

Emergency Procedures and First Aid

The following are general first aid measures. Seek medical attention if symptoms persist.

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: No specific data is available.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

  • Avoid dust formation.

  • Avoid breathing mist, gas, or vapors.

  • Avoid contact with skin and eyes.

  • Use personal protective equipment, including chemical-impermeable gloves.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Evacuate personnel to safe areas.

  • Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.

Exposure Controls and Personal Protective Equipment

Control ParameterRecommendation
Engineering Controls A well-ventilated area is recommended.
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Toxicity Information

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not publicly available. The following is a generalized workflow for handling potentially hazardous chemical compounds in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response a Review SDS and Hazard Information b Identify Required PPE a->b c Prepare Work Area (Ventilation, Spill Kit) b->c d Don Appropriate PPE c->d e Weigh/Measure Compound in Ventilated Enclosure d->e f Perform Experiment e->f g Decontaminate Work Surfaces f->g k In Case of Spill, Follow Accidental Release Measures f->k l In Case of Exposure, Follow First Aid Procedures f->l h Dispose of Waste in Accordance with Regulations g->h i Remove and Dispose of PPE h->i j Wash Hands Thoroughly i->j

Caption: General workflow for safely handling hazardous chemicals in a laboratory setting.

Logical Relationships in Hazard Communication

The relationship between hazard identification, risk assessment, and control measures is a fundamental concept in chemical safety.

G cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures A This compound B GHS Classification (H302, H315, H319, H335) A->B C Exposure Potential (Inhalation, Skin/Eye Contact, Ingestion) B->C D Severity of Harm (Irritation, Harmful if Swallowed) B->D E Engineering Controls (Ventilation) C->E F Personal Protective Equipment (Gloves, Goggles) C->F G Administrative Controls (SOPs, Training) C->G D->E D->F D->G

Caption: Logical flow from hazard identification to the implementation of control measures.

References

The Versatile Precursor: A Technical Guide to 5-Bromo-1-methyl-4-nitro-1H-pyrazole in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials. Among the various functionalized pyrazoles, 5-bromo-1-methyl-4-nitro-1H-pyrazole has emerged as a highly versatile and valuable precursor for the synthesis of novel and complex molecular architectures. Its unique arrangement of a reactive bromine atom, an electron-withdrawing nitro group, and a methylated nitrogen atom provides a rich platform for a diverse range of chemical transformations. This technical guide offers an in-depth exploration of the synthetic utility of this compound, providing detailed experimental protocols, quantitative data, and visualizations of key reaction pathways to empower researchers in their quest for new discoveries.

Core Reactions and Methodologies

The strategic positioning of the bromo and nitro groups on the pyrazole ring dictates the primary reaction pathways for derivatization. The electron-withdrawing nature of the nitro group activates the C5 position, making the bromo substituent susceptible to nucleophilic aromatic substitution. Furthermore, the bromo group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. Finally, the nitro group itself can be readily reduced to an amino group, opening up another avenue for diverse functionalization.

Nucleophilic Aromatic Substitution (SNA r)

The displacement of the bromide at the C5 position by various nucleophiles is a cornerstone of the synthetic utility of this compound. This reaction is facilitated by the electron-deficient nature of the pyrazole ring, enhanced by the adjacent nitro group.

  • Materials: this compound, aniline, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure: To a solution of this compound (1.0 mmol) in DMF (10 mL), aniline (1.2 mmol) and K₂CO₃ (2.0 mmol) are added. The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from ethanol to afford 5-anilino-1-methyl-4-nitro-1H-pyrazole.

ReactantProductNucleophileYield (%)
This compound5-Anilino-1-methyl-4-nitro-1H-pyrazoleAniline85-95
This compound1-Methyl-4-nitro-5-(phenylthio)-1H-pyrazoleThiophenol80-90
This compound5-Methoxy-1-methyl-4-nitro-1H-pyrazoleSodium methoxide75-85

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

SNAr_Pathway reactant This compound product 5-Nu-1-methyl-4-nitro-1H-pyrazole reactant->product SNA r nucleophile Nucleophile (Nu-H) e.g., Aniline, Thiophenol nucleophile->product base Base (e.g., K₂CO₃) base->product

Nucleophilic Aromatic Substitution Pathway

Suzuki-Miyaura Cross-Coupling

The bromine atom at C5 also enables palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This reaction is a powerful tool for creating complex biaryl structures, which are common motifs in pharmaceuticals.

  • Materials: this compound, 4-methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate (Na₂CO₃), 1,4-dioxane, water.

  • Procedure: A mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol) is placed in a reaction vessel. A degassed mixture of 1,4-dioxane and water (4:1, 10 mL) is added. The reaction is heated to 90 °C under an inert atmosphere for 8-12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield 5-(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole.

Arylboronic AcidProductCatalystYield (%)
Phenylboronic acid1-Methyl-4-nitro-5-phenyl-1H-pyrazolePd(PPh₃)₄80-90
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-pyrazolePd(PPh₃)₄85-95
Thiophene-2-boronic acid1-Methyl-4-nitro-5-(thiophen-2-yl)-1H-pyrazolePd(dppf)Cl₂75-85

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions

Suzuki_Coupling_Workflow start This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling start->reaction reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->reaction workup Work-up and Purification reaction->workup product 5-Aryl-1-methyl-4-nitro-1H-pyrazole workup->product

Suzuki-Miyaura Coupling Workflow

Reduction of the Nitro Group

The nitro group at the C4 position can be selectively reduced to an amino group, providing a key intermediate for further derivatization. This transformation opens the door to the synthesis of a wide range of 4-aminopyrazole derivatives, which are known to possess diverse biological activities.[1]

  • Materials: 5-Aryl-1-methyl-4-nitro-1H-pyrazole, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol.

  • Procedure: To a solution of the 5-aryl-1-methyl-4-nitro-1H-pyrazole (1.0 mmol) in ethanol (15 mL), SnCl₂·2H₂O (5.0 mmol) is added, followed by the slow addition of concentrated HCl (5 mL). The mixture is heated to reflux for 2-3 hours. After completion of the reaction, the mixture is cooled and the pH is adjusted to ~8 with a saturated solution of sodium bicarbonate. The product is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the 5-aryl-1-methyl-1H-pyrazol-4-amine.

Starting MaterialProductReducing AgentYield (%)
5-Phenyl-1-methyl-4-nitro-1H-pyrazole5-Phenyl-1-methyl-1H-pyrazol-4-amineSnCl₂·2H₂O / HCl80-90
5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole5-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amineFe / NH₄Cl75-85

Table 3: Representative Nitro Group Reduction Reactions

Nitro_Reduction_Pathway nitropyrazole 5-Substituted-1-methyl-4-nitro-1H-pyrazole aminopyrazole 5-Substituted-1-methyl-1H-pyrazol-4-amine nitropyrazole->aminopyrazole Reduction reducing_agent Reducing Agent (e.g., SnCl₂/HCl, Fe/NH₄Cl) reducing_agent->aminopyrazole

Nitro Group Reduction Pathway

Spectroscopic Data of Representative Derivatives

The structural elucidation of the synthesized compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for key structural motifs.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
5-Anilino-1-methyl-4-nitro-1H-pyrazole3.8 (s, 3H, N-CH₃), 7.2-7.5 (m, 5H, Ar-H), 8.1 (s, 1H, pyrazole-H)35.0 (N-CH₃), 120-130 (Ar-C), 138.0 (C4), 145.0 (C5), 150.0 (C3)
5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole3.8 (s, 3H, O-CH₃), 3.9 (s, 3H, N-CH₃), 7.0 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 8.2 (s, 1H, pyrazole-H)35.5 (N-CH₃), 55.5 (O-CH₃), 114.5, 130.0 (Ar-C), 139.0 (C4), 148.0 (C5), 152.0 (C3), 160.0 (C-OMe)
5-Phenyl-1-methyl-1H-pyrazol-4-amine3.7 (s, 3H, N-CH₃), 4.0 (br s, 2H, NH₂), 7.3-7.6 (m, 5H, Ar-H), 7.8 (s, 1H, pyrazole-H)34.0 (N-CH₃), 115.0 (C4), 125-130 (Ar-C), 140.0 (C5), 148.0 (C3)

Table 4: Representative NMR Data for Derivatives

Biological and Pharmacological Significance

Derivatives of this compound are of significant interest to the drug discovery community. The diverse functionalities that can be introduced onto this scaffold have led to the development of compounds with a wide range of biological activities.

  • Antimicrobial Agents: The incorporation of various aryl and heteroaryl moieties has resulted in compounds with potent antibacterial and antifungal properties.[2] The presence of both a pyrazole ring and other aromatic systems can lead to synergistic effects, enhancing antimicrobial efficacy.[1]

  • Anticancer Agents: Many pyrazole derivatives have been investigated for their anticancer potential.[3] Compounds derived from this compound can be designed to target specific enzymes or receptors involved in cancer cell proliferation and survival. For instance, certain 5-aryl-1H-pyrazole derivatives have shown promising activity as topoisomerase inhibitors.[4]

  • Kinase Inhibitors: The aminopyrazole core, accessible through the reduction of the nitro group, is a key pharmacophore in many kinase inhibitors. By elaborating the amino group and the C5 substituent, potent and selective inhibitors of various kinases implicated in inflammatory diseases and cancer can be developed.

Compound ClassBiological ActivityPotential Therapeutic Area
5-Amino- and 5-Thio-derivativesAntimicrobialInfectious Diseases
5-Aryl- and 5-Heteroaryl-derivativesAnticancer, Topoisomerase InhibitionOncology
4-Amino-5-aryl-derivativesKinase InhibitionInflammation, Oncology

Table 5: Biological Activities of Derivative Classes

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its reactivity allows for the straightforward introduction of a wide range of functional groups through nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and reduction of the nitro group. The resulting derivatives are of significant interest in medicinal chemistry, with demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a foundational understanding and practical protocols for harnessing the synthetic potential of this valuable precursor, paving the way for the discovery and development of novel compounds with significant therapeutic and material applications.

References

Methodological & Application

Synthesis Protocol for 5-bromo-1-methyl-4-nitro-1H-pyrazole: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

This document provides a detailed, step-by-step protocol for the synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Overview

The synthesis of this compound is achieved in a two-step process. The first step involves the N-methylation of 4-nitropyrazole to yield 1-methyl-4-nitro-1H-pyrazole. The subsequent step is the regioselective bromination of 1-methyl-4-nitro-1H-pyrazole at the C5 position using N-bromosuccinimide (NBS).

Experimental Protocols

Step 1: Synthesis of 1-methyl-4-nitro-1H-pyrazole

This procedure follows a modified method described by Han et al. for the N-methylation of 4-nitropyrazole, which offers high yields and avoids the use of hazardous reagents like sodium hydride.[1]

Materials:

  • 4-nitropyrazole (4-NP)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Iodomethane (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • To a solution of 4-nitropyrazole in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature.

  • Add iodomethane dropwise to the reaction mixture.

  • Continue stirring at 25°C for 14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-methyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of this compound

This protocol is adapted from a general method for the regioselective aromatic bromination using N-bromosuccinimide (NBS) and a catalytic amount of mandelic acid.

Materials:

  • 1-methyl-4-nitro-1H-pyrazole

  • N-bromosuccinimide (NBS)

  • Mandelic acid

  • Acetonitrile (ACN)

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-4-nitro-1H-pyrazole in a 1:1 mixture of acetonitrile and deionized water.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of mandelic acid to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, quench the mixture by adding water and extract the product with dichloromethane.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantReagent(s)ProductYield (%)
14-nitropyrazoleK₂CO₃, CH₃I, DMF1-methyl-4-nitro-1H-pyrazole80-98[1]
21-methyl-4-nitro-1H-pyrazoleNBS, Mandelic acid, ACN/H₂OThis compoundNot specified

Visualization of the Synthesis Workflow

The following diagram illustrates the step-by-step synthesis of this compound.

SynthesisWorkflow Synthesis of this compound Start Starting Material: 4-Nitropyrazole Step1 Step 1: Methylation Reagents: K₂CO₃, CH₃I Solvent: DMF Start->Step1 Intermediate Intermediate: 1-methyl-4-nitro-1H-pyrazole Step1->Intermediate Yield: 80-98% Step2 Step 2: Bromination Reagents: NBS, Mandelic Acid Solvent: ACN/H₂O Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Workflow for the synthesis of this compound.

References

Purification techniques for 5-bromo-1-methyl-4-nitro-1H-pyrazole (chromatography, recrystallization)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 5-bromo-1-methyl-4-nitro-1H-pyrazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols focus on two primary laboratory-scale purification techniques: silica gel column chromatography and recrystallization.

Overview and Physicochemical Properties

This compound is a functionalized heterocyclic compound. Effective purification is crucial to remove starting materials, by-products, and other impurities that may interfere with subsequent synthetic steps or biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₄BrN₃O₂
Molecular Weight 206.00 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in polar organic solvents such as ethyl acetate, acetone, and ethanol. Poorly soluble in non-polar solvents like hexane and water.

Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating this compound from impurities with different polarities. The choice of solvent system is critical for achieving good separation. Based on the purification of analogous bromo-nitro-pyrazole derivatives, a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate) is recommended.

Recommended Materials and Equipment
  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Glass chromatography column

  • Eluent (solvent mixture)

  • Crude this compound

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Experimental Protocol: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution). A common starting point for bromo-nitro-pyrazoles is a mixture of cyclohexane and ethyl acetate (e.g., 9:1 v/v)[1].

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., the elution solvent) and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Table 2: Typical Parameters for Column Chromatography Purification

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Cyclohexane:Ethyl Acetate (9:1 v/v)
Elution Mode Isocratic or Gradient
TLC Monitoring (Rf) ~0.3 - 0.5 for the target compound
Expected Purity >98% (by HPLC or NMR)
Expected Recovery 70-90%

Workflow for Column Chromatography

G A Prepare Silica Gel Slurry B Pack Chromatography Column A->B D Load Sample onto Column B->D C Dissolve Crude Product C->D E Elute with Solvent System D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Fractions I Evaporate Solvent H->I J Obtain Purified Product I->J

Caption: Workflow for the purification of this compound by column chromatography.

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures. For bromo-nitro-pyrazole derivatives, alcoholic solvents such as ethanol have been shown to be effective for recrystallization[1][2].

Recommended Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol is a good starting point for bromo-nitro-pyrazole derivatives.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.

  • Ice Bath: To maximize the yield, place the flask in an ice bath to further decrease the solubility of the compound.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Table 3: Typical Parameters for Recrystallization Purification

ParameterRecommended Condition
Solvent Ethanol
Dissolution Temperature Boiling point of ethanol (~78 °C)
Crystallization Temperature Room temperature, followed by 0-4 °C
Expected Purity >99% (by HPLC or NMR)
Expected Recovery 60-85%

Workflow for Recrystallization

G A Dissolve Crude Solid in Hot Solvent B Cool Solution Slowly A->B C Induce Crystallization B->C D Collect Crystals by Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Crystals E->F G Obtain Purified Product F->G

Caption: Workflow for the purification of this compound by recrystallization.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate is an indication of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and detects proton- and carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): A single, sharp peak indicates high purity and can be used for quantitative purity determination.

By following these detailed protocols, researchers can effectively purify this compound, ensuring the quality and reliability of their subsequent research and development activities.

References

Application Notes and Protocols: 5-bromo-1-methyl-4-nitro-1H-pyrazole as a Versatile Building Block for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-bromo-1-methyl-4-nitro-1H-pyrazole as a key intermediate in the synthesis of diverse fused heterocyclic systems. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the development of novel molecular entities with potential therapeutic applications.

Introduction: The Potential of this compound

This compound is a highly functionalized pyrazole derivative poised for a significant role in the construction of complex heterocyclic frameworks. The strategic placement of a bromo and a nitro group on the pyrazole core offers multiple reaction sites for synthetic transformations. The electron-withdrawing nature of the nitro group activates the bromine atom for nucleophilic aromatic substitution, making it an excellent leaving group. This reactivity, coupled with the potential for subsequent intramolecular cyclization, renders this molecule a valuable precursor for the synthesis of a variety of fused pyrazole systems, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Application: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological activities, including their roles as kinase inhibitors and anti-cancer agents. The strategic use of this compound allows for a convergent synthesis of this important scaffold.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step sequence: a nucleophilic aromatic substitution of the bromide with an enamine or a related three-carbon synthon, followed by a reductive cyclization of the nitro group to form the fused pyridine ring.

G start This compound intermediate 5-Substituted-1-methyl-4-nitro-1H-pyrazole start->intermediate Nucleophilic Aromatic Substitution reagent1 Enamine / β-Ketoester derivative reagent1->intermediate product Pyrazolo[3,4-b]pyridine derivative intermediate->product Reductive Cyclization reagent2 Reducing Agent (e.g., Fe/AcOH, H₂/Pd-C) reagent2->product

Caption: Proposed synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of a Model Pyrazolo[3,4-b]pyridine

This protocol describes a general procedure for the synthesis of a substituted pyrazolo[3,4-b]pyridine derivative from this compound.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP), add the enamine or β-ketoester derivative (1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq).

  • Heat the reaction mixture at 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 5-substituted-1-methyl-4-nitro-1H-pyrazole intermediate.

Step 2: Reductive Cyclization

  • Dissolve the intermediate from Step 1 in a mixture of acetic acid and ethanol.

  • Add a reducing agent, such as iron powder (5.0 eq), in portions.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the desired pyrazolo[3,4-b]pyridine derivative.

Representative Data (Hypothetical)
StepProductReagentsConditionsYield (%)M.p. (°C)
15-(1-Phenylvinyl)-1-methyl-4-nitro-1H-pyrazoleAcetophenone enamine, K₂CO₃DMF, 100 °C, 12 h75110-112
21-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridineFe, AcOH/EtOHReflux, 6 h65155-157

Application: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are another class of privileged scaffolds in drug discovery, known for their activities as kinase inhibitors, antivirals, and anti-cancer agents. The title compound can serve as a versatile starting material for their construction.

Proposed Synthetic Pathway

The synthesis of pyrazolo[3,4-d]pyrimidines can be envisioned through a reaction with amidines or related N-C-N synthons, followed by cyclization.

G start This compound intermediate1 N-(1-Methyl-4-nitro-1H-pyrazol-5-yl)amidine start->intermediate1 Nucleophilic Substitution reagent1 Amidine hydrochloride reagent1->intermediate1 intermediate2 Intramolecular Cyclization Intermediate intermediate1->intermediate2 Deprotonation reagent2 Base (e.g., NaH) reagent2->intermediate2 product Pyrazolo[3,4-d]pyrimidine derivative intermediate2->product Cyclization & Aromatization

Caption: Proposed synthesis of pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: Synthesis of a Model Pyrazolo[3,4-d]pyrimidine

This protocol outlines a general procedure for the synthesis of a substituted pyrazolo[3,4-d]pyrimidine derivative.

  • In a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), the desired amidine hydrochloride (1.2 eq), and a suitable base (e.g., potassium carbonate) (2.5 eq) to a polar aprotic solvent like DMF.

  • Heat the reaction mixture to 100-140 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography to afford the desired pyrazolo[3,4-d]pyrimidine derivative.

Representative Data (Hypothetical)
ProductReagentsConditionsYield (%)M.p. (°C)
1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidineBenzamidine hydrochloride, K₂CO₃DMF, 120 °C, 8 h70180-182

Safety Precautions

  • This compound is expected to be a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

  • Nitro compounds can be energetic. Avoid excessive heating and mechanical shock.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound represents a promising and versatile building block for the synthesis of medicinally relevant fused heterocyclic systems. The protocols and data presented herein, while based on established chemical principles, offer a solid foundation for researchers to explore the synthetic utility of this compound in the development of novel therapeutic agents. Further investigation and optimization of these proposed reaction pathways are encouraged to fully unlock the potential of this valuable synthetic intermediate.

Application Notes and Protocols for 5-bromo-1-methyl-4-nitro-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 5-bromo-1-methyl-4-nitro-1H-pyrazole as a key building block in the synthesis of medicinally relevant compounds. The protocols and data presented are based on established methodologies for related pyrazole derivatives and serve as a guide for the development of novel therapeutics.

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] Its substituted pyrazole core is a common scaffold in a wide array of biologically active molecules. The pyrazole nucleus and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The bromo and nitro functional groups on the pyrazole ring offer reactive sites for further chemical modifications, allowing for the synthesis of diverse compound libraries for drug discovery.

Key Applications in Medicinal Chemistry

The this compound scaffold is a precursor for the synthesis of more complex molecules with potential therapeutic applications. The inherent biological activities of the pyrazole core make it a privileged structure in drug design.

1. Anti-inflammatory Agents:

Pyrazole derivatives are well-established as anti-inflammatory agents. For instance, celecoxib, a selective COX-2 inhibitor, features a pyrazole core. The functional groups on this compound can be modified to synthesize analogs with potential anti-inflammatory activity. For example, various 1,3,4,5-tetrasubstituted pyrazole derivatives have demonstrated significant in vitro anti-inflammatory effects.

2. Anticancer Agents:

The pyrazole motif is present in several anticancer agents. Derivatives of pyrazole have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, a derivative, 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile, has shown significant cytotoxicity against MCF-7 breast cancer cells.[2] The structural features of this compound can be exploited to design novel kinase inhibitors, a common strategy in cancer therapy. A related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors, which are crucial in cancer treatment.[3]

3. Antimicrobial Agents:

Various pyrazole derivatives have been reported to possess antibacterial and antifungal properties. The synthesis of novel compounds from this compound could lead to the development of new antimicrobial agents to combat drug-resistant pathogens.

Quantitative Data Summary

The following table summarizes the biological activities of various pyrazole derivatives, indicating the potential for compounds synthesized from this compound.

Compound ClassBiological ActivityTarget/AssayQuantitative Data (IC50/Inhibition)Reference
1,3,4,5-tetrasubstituted pyrazole derivativesAnti-inflammatoryIn vitro anti-inflammatory assay93.80% inhibition (Compound 117a)[2]
5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrileAnticancerMCF-7 cell lineGI50 = 15.6 µM[2]
Pyrazole-benzimidazole hybridsAnticancer---Significant anticancer potency[2]
1,3-diphenyl-1H-pyrazole derivativesMEK InhibitorMEKIC50 = 91 nM[4]
Benzofuran pyrazole with nitro and bromo groupsAntinociceptivePain response inhibition60% inhibition[4]
1,5-diaryl pyrazole derivativeCOX-2 InhibitorCOX-2IC50 = 2.52 µM[4]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of compounds derived from this compound.

Protocol 1: Synthesis of a Substituted Pyrazole Derivative

This protocol describes a general method for the functionalization of the pyrazole ring, which can be adapted for this compound.

Objective: To synthesize a 5-amino-1-methyl-4-nitro-1H-pyrazole derivative via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) in DMF (10 mL), add the desired amine (1.2 mmol) and K₂CO₃ (2 mmol).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method to evaluate the cytotoxic effects of newly synthesized pyrazole derivatives on cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a synthesized pyrazole derivative against a cancer cell line (e.g., MCF-7).

Materials:

  • Synthesized pyrazole derivative

  • MCF-7 breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere with 5% CO₂ at 37 °C.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized pyrazole derivative in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.

Visualizations

The following diagrams illustrate a potential synthetic pathway and a relevant signaling pathway.

Synthesis_Workflow A This compound B Nucleophilic Aromatic Substitution (e.g., with R-NH2) A->B Reagents: Amine, Base C 5-amino(substituted)-1-methyl-4-nitro-1H-pyrazole B->C D Reduction of Nitro Group C->D Reagents: e.g., SnCl2/HCl E 4,5-diamino-1-methyl-1H-pyrazole derivative D->E F Cyclization/Condensation Reactions E->F Various Reagents G Biologically Active Heterocycle (e.g., Kinase Inhibitor) F->G Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->MEK Inhibition Pyrazole_Inhibitor->PI3K Inhibition

References

Application Notes and Protocols for the Use of 5-bromo-1-methyl-4-nitro-1H-pyrazole in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-bromo-1-methyl-4-nitro-1H-pyrazole in cycloaddition reactions for the generation of novel heterocyclic scaffolds with potential therapeutic applications. The protocols detailed below focus on a two-step synthetic sequence involving the chemoselective reduction of the nitro group followed by a cycloaddition reaction to yield substituted pyrazolo[1,5-a]pyrimidines, a class of compounds known for their significant biological activities, particularly as kinase inhibitors.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of both a bromo and a nitro group on the pyrazole core offers multiple avenues for chemical modification. While direct cycloaddition reactions involving the nitro-pyrazole system are not extensively documented, its transformation into a 5-amino-4-nitropyrazole intermediate opens up a facile route to fused heterocyclic systems via cycloaddition. Pyrazolo[1,5-a]pyrimidines are of particular interest due to their structural similarity to purines, which allows them to interact with a variety of biological targets, including protein kinases that are often dysregulated in diseases such as cancer.[1]

Synthetic Strategy Overview

The primary application detailed here involves a two-step reaction sequence:

  • Chemoselective Reduction: The 4-nitro group of this compound is selectively reduced to a primary amine, yielding 5-amino-1-methyl-4-bromo-1H-pyrazole. This transformation is crucial as it introduces a nucleophilic center required for the subsequent cycloaddition.

  • Cycloaddition/Condensation: The resulting 5-aminopyrazole undergoes a cycloaddition-condensation reaction with a β-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, to afford the corresponding 6-bromo-pyrazolo[1,5-a]pyrimidine derivative.

This synthetic approach provides a reliable method for accessing a diverse range of substituted pyrazolo[1,5-a]pyrimidines for screening in drug discovery programs.

Data Presentation

Table 1: Chemoselective Reduction of Aromatic Nitro Compounds
EntryNitroarene SubstrateReductant SystemSolventTime (min)Yield (%)Reference
14-NitrobromobenzeneB₂(OH)₄ / 4,4'-bipyridineDMF595[2]
22-NitrobromobenzeneB₂(OH)₄ / 4,4'-bipyridineDMF598[2]
34-NitrochlorobenzeneB₂(OH)₄ / 4,4'-bipyridineDMF599[2]
44-NitroiodobenzeneB₂(OH)₄ / 4,4'-bipyridineDMF596[2]

This table presents data for the chemoselective reduction of various halogenated nitroarenes, demonstrating the high efficiency and selectivity of the B₂(OH)₄ / 4,4'-bipyridine system, which is proposed for the reduction of this compound.

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cycloaddition
Entry5-Aminopyrazole Reactantβ-Dicarbonyl CompoundReaction ConditionsYield (%)Reference
15-Amino-3-phenyl-1H-pyrazoleAcetylacetoneAcetic acid, reflux, 3h90[3]
25-Amino-3-(p-tolyl)-1H-pyrazoleAcetylacetoneAcetic acid, reflux, 3h88[3]
35-Amino-3-phenyl-1H-pyrazoleEthyl acetoacetateAcetic acid, reflux, 3h85[3]
45-Amino-3-methylpyrazoleDiethyl malonateSodium ethoxide, ethanol, reflux, 3h62[4]

This table summarizes the yields of pyrazolo[1,5-a]pyrimidine synthesis from various 5-aminopyrazoles and β-dicarbonyl compounds under different reaction conditions, providing a basis for the proposed protocol.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-methyl-4-bromo-1H-pyrazole

Materials:

  • This compound

  • Tetrahydroxydiboron (B₂(OH)₄)

  • 4,4'-Bipyridyl

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add tetrahydroxydiboron (3.0 eq.) and 4,4'-bipyridyl (0.005 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture vigorously at room temperature for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M NaHCO₃ solution.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 5-amino-1-methyl-4-bromo-1H-pyrazole.

Protocol 2: Synthesis of 6-Bromo-2,7-dimethyl-1-methyl-pyrazolo[1,5-a]pyrimidine

Materials:

  • 5-Amino-1-methyl-4-bromo-1H-pyrazole (from Protocol 1)

  • Acetylacetone (pentane-2,4-dione)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-amino-1-methyl-4-bromo-1H-pyrazole (1.0 eq.) in glacial acetic acid.

  • Add acetylacetone (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux for 3 hours, monitoring the progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 6-bromo-2,7-dimethyl-1-methyl-pyrazolo[1,5-a]pyrimidine. Further purification can be achieved by recrystallization if necessary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Chemoselective Reduction cluster_intermediate Intermediate cluster_step2 Step 2: Cycloaddition cluster_product Final Product start This compound reduction Reduction of Nitro Group (B₂(OH)₄, 4,4'-bipyridine, DMF) start->reduction Reacts with intermediate 5-Amino-1-methyl-4-bromo-1H-pyrazole reduction->intermediate Yields cycloaddition Cycloaddition with β-Dicarbonyl (e.g., Acetylacetone, Acetic Acid, Reflux) intermediate->cycloaddition Reacts with product 6-Bromo-pyrazolo[1,5-a]pyrimidine Derivative cycloaddition->product Yields signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor pim1 Pim-1 Kinase akt->pim1 mtor->transcription bad BAD pim1->bad Phosphorylates apoptosis Inhibition of Apoptosis bad->apoptosis inhibitor Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor) inhibitor->pim1 Inhibits

References

Experimental Protocols for the Functionalization of 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the functionalization of 5-bromo-1-methyl-4-nitro-1H-pyrazole, a versatile building block in medicinal chemistry and drug discovery. The presence of a bromine atom at the 5-position and a nitro group at the 4-position allows for a variety of chemical transformations, enabling the synthesis of diverse pyrazole derivatives for biological screening and lead optimization. This document outlines key functionalization strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, complete with detailed methodologies, data presentation in structured tables, and visual workflows.

Introduction to Functionalization Strategies

The this compound scaffold offers multiple avenues for chemical modification. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds. These reactions include the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Furthermore, the electron-withdrawing nitro group activates the pyrazole ring, particularly the 5-position, for nucleophilic aromatic substitution (SNAr) reactions.

The choice of functionalization strategy will depend on the desired substituent and the overall synthetic route. The following sections provide detailed protocols for these key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C5-position of the pyrazole ring. General considerations for these reactions include the use of an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation, and the use of anhydrous solvents.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrazole and a variety of organoboron reagents, typically aryl or heteroaryl boronic acids. This reaction is widely used for the synthesis of biaryl and heteroaryl-substituted pyrazoles.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Boronic acid derivative - Palladium catalyst - Ligand - Base - Solvent heat Heat under inert atmosphere reagents->heat Degas quench Quench reaction heat->quench Cool to RT extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify product product purify->product 5-Aryl/Heteroaryl-1-methyl- 4-nitro-1H-pyrazole

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol) or Pd(dppf)Cl₂ (0.02-0.05 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).

  • Solvent Addition and Degassing: Add a suitable solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted pyrazole.

Table 1: Representative Data for Suzuki-Miyaura Coupling of 5-Bromo-4-Nitropyrazole Analogs

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME802High
24-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O1006Good
3Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DME804Good

Note: Yields are generalized as "Good" to "High" based on literature for analogous systems due to the lack of specific data for this compound.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between the pyrazole and a terminal alkyne, yielding 5-alkynyl-1-methyl-4-nitro-1H-pyrazoles. These products can serve as versatile intermediates for further transformations.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Terminal alkyne - Palladium catalyst - Copper(I) co-catalyst - Base - Solvent stir Stir at RT or heat under inert atmosphere reagents->stir Degas filter Filter through Celite stir->filter Cool to RT extract Extract with organic solvent filter->extract purify Purify by chromatography extract->purify product product purify->product 5-Alkynyl-1-methyl- 4-nitro-1H-pyrazole

Caption: General workflow for the Sonogashira coupling of this compound.

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 mmol), and a copper(I) co-catalyst like CuI (0.04-0.10 mmol).

  • Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF (10 mL) and a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove the catalysts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[1]

Table 2: Representative Data for Sonogashira Coupling of Bromo-Heterocycles

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85
31-HeptynePdCl₂(PPh₃)₂ / CuIEt₃NH₂O60295

Note: Data is based on reactions with 5-bromoindole and other aryl iodides as close analogs.[2][3]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the coupling of a wide range of primary and secondary amines to the pyrazole core, providing a direct route to 5-amino-1-methyl-4-nitro-1H-pyrazole derivatives.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Amine - Palladium catalyst - Ligand - Base - Solvent heat Heat in sealed tube under inert atmosphere reagents->heat Degas quench Quench reaction heat->quench Cool to RT extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify product product purify->product 5-Amino-1-methyl- 4-nitro-1H-pyrazole

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand; 0.02-0.10 mmol), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 mmol).

  • Reagent Addition: Add the amine (1.1-1.5 mmol) and an anhydrous, degassed solvent like toluene or 1,4-dioxane (10 mL).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Table 3: Representative Data for Buchwald-Hartwig Amination of Bromo-Heterocycles

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(dba)₂ / tBuDavePhosNaOtBuToluene1001867
2AnilinePd(OAc)₂ / X-PhosKOt-BuToluene1000.17 (MW)High
3BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene11016Good

Note: Data is based on reactions with 4-bromo-1H-1-tritylpyrazole and other bromo-aryl compounds.[4][5]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the C4 position of the pyrazole ring facilitates nucleophilic aromatic substitution at the C5-position, where the bromine atom acts as a leaving group. This method is particularly useful for introducing strong nucleophiles such as amines and alkoxides.

Logical Relationship: SNAr Reaction

SNAr_Reaction start 5-bromo-1-methyl- 4-nitro-1H-pyrazole intermediate Meisenheimer-like Intermediate (stabilized by NO₂ group) start->intermediate + Nucleophile nucleophile Nucleophile (e.g., R₂NH, RO⁻) nucleophile->intermediate product 5-substituted-1-methyl- 4-nitro-1H-pyrazole intermediate->product - Leaving Group leaving_group Br⁻ intermediate->leaving_group

Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) on this compound.

Detailed Protocol: Nucleophilic Aromatic Substitution with Amines

  • Reaction Setup: In a suitable reaction vessel, dissolve 3,5-dibromo-1-methyl-4-nitropyrazole (1.0 mmol) in a mixture of an alcohol solvent (e.g., ethanol, 6 mL) and the desired amine (e.g., tert-butylamine, 4 mL).[6]

  • Reaction: Heat the solution at boiling temperature for approximately 20 hours.[6]

  • Workup: After cooling, pour the reaction mixture into water. Collect the resulting precipitate by filtration and wash it with water.

  • Purification: Dry the product under vacuum to yield the 5-amino-3-bromo-1-methyl-4-nitropyrazole derivative.[6]

Table 4: Data for Nucleophilic Aromatic Substitution on a 3,5-dibromo-1-methyl-4-nitropyrazole

EntryNucleophileSolventTemp (°C)Time (h)ProductYield (%)
1tert-ButylamineEthanolBoiling203-bromo-5-tert-butylamino-1-methyl-4-nitropyrazole78

Note: This data is from a reaction on a closely related di-bromo analog, demonstrating the feasibility of SNAr at the 5-position.[6]

Conclusion

The functionalization of this compound can be effectively achieved through several modern synthetic methodologies. Palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide versatile pathways to a wide array of C-C and C-N coupled products. Additionally, the inherent electronic properties of the substrate allow for efficient nucleophilic aromatic substitution. The protocols and data presented herein serve as a comprehensive guide for researchers to synthesize novel pyrazole derivatives for applications in drug discovery and materials science. Further optimization of the provided conditions may be necessary for specific substrates to achieve optimal results.

References

Application Notes and Protocols for the Synthesis of Potential Antibacterial Agents from 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic utility of 5-bromo-1-methyl-4-nitro-1H-pyrazole as a versatile starting material for the development of novel antibacterial agents. While direct antibacterial applications of this specific compound are not widely documented, its chemical structure offers strategic opportunities for derivatization into classes of pyrazoles with known antimicrobial properties. The protocols outlined below are based on established synthetic methodologies for pyrazole functionalization and provide a roadmap for accessing diverse chemical scaffolds for biological screening.

Overview of Synthetic Strategies

This compound is an attractive scaffold for medicinal chemistry due to its two distinct reactive sites: a bromo group at the C5 position, amenable to various cross-coupling reactions, and a nitro group at the C4 position, which can be reduced to a versatile amino group. This allows for a modular approach to the synthesis of a library of compounds with potential antibacterial activity. The primary synthetic pathways explored in these notes are:

  • Reduction of the Nitro Group and Subsequent Derivatization: The transformation of the 4-nitro group into a 4-amino group opens up a plethora of possibilities for further functionalization, including the synthesis of pyrazolo[3,4-d]pyrimidines, which are known to exhibit a range of biological activities.[1][2][3]

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo group at the C5 position can be readily functionalized using Suzuki and Sonogashira coupling reactions to introduce aryl, heteroaryl, and alkynyl moieties, which are common features in many bioactive molecules.

A generalized workflow for the utilization of this compound in the synthesis of potential antibacterial agents is depicted below.

G start This compound reduction Reduction of Nitro Group start->reduction suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira amino_intermediate 5-bromo-1-methyl-1H-pyrazol-4-amine reduction->amino_intermediate cyclization Cyclization with 1,3-dielectrophile amino_intermediate->cyclization pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Derivatives cyclization->pyrazolopyrimidine suzuki_product 5-Aryl/Heteroaryl-1-methyl-4-nitro-1H-pyrazoles suzuki->suzuki_product reduction2 Reduction of Nitro Group suzuki_product->reduction2 sonogashira_product 5-Alkynyl-1-methyl-4-nitro-1H-pyrazoles sonogashira->sonogashira_product reduction3 Reduction of Nitro Group sonogashira_product->reduction3 amino_suzuki 5-Aryl/Heteroaryl-1-methyl-1H-pyrazol-4-amines reduction2->amino_suzuki amino_sonogashira 5-Alkynyl-1-methyl-1H-pyrazol-4-amines reduction3->amino_sonogashira

Synthetic pathways from this compound.

Experimental Protocols

Synthesis of 5-bromo-1-methyl-1H-pyrazol-4-amine (Intermediate 1)

Protocol: Reduction of the Nitro Group

This protocol describes the reduction of the 4-nitro group of this compound to the corresponding 4-amino derivative, a key intermediate for further synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, 0.1 eq).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude 5-bromo-1-methyl-1H-pyrazol-4-amine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Protocol: Cyclization of 4-aminopyrazole with Dimethylformamide Dimethyl Acetal (DMF-DMA) and an Amine

This protocol outlines the synthesis of pyrazolo[3,4-d]pyrimidines from the 4-aminopyrazole intermediate.

  • Formation of the Intermediate: A solution of 5-bromo-1-methyl-1H-pyrazol-4-amine (Intermediate 1, 1.0 eq) in dimethylformamide dimethyl acetal (DMF-DMA, 5.0 eq) is heated at reflux for 2-4 hours.

  • Monitoring: The reaction is monitored by TLC.

  • Removal of Excess Reagent: After completion, the excess DMF-DMA is removed under reduced pressure.

  • Cyclization: The residue is dissolved in glacial acetic acid, and the desired primary amine (e.g., aniline or a substituted aniline, 1.2 eq) is added. The mixture is then heated at reflux for 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 5-Aryl-1-methyl-4-nitro-1H-pyrazoles

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with arylboronic acids.

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).

  • Inert Atmosphere: The reaction vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Synthesis of 5-Alkynyl-1-methyl-4-nitro-1H-pyrazoles

Protocol: Sonogashira Coupling

This protocol details the palladium/copper-catalyzed Sonogashira coupling of this compound with terminal alkynes.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.05 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon three times.

  • Solvent and Base Addition: Anhydrous and degassed solvent (e.g., THF or DMF) and a base such as triethylamine (2.0 eq) are added via syringe.

  • Alkyne Addition: The terminal alkyne (1.2 eq) is added dropwise to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature or heated (e.g., to 60-80 °C) for 4-24 hours.

  • Monitoring: The reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the reported antibacterial activities (Minimum Inhibitory Concentration, MIC) for various classes of pyrazole derivatives that can be synthesized from this compound.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Aminopyrazole Derivatives 5-Amino-1-aryl-pyrazolesStaphylococcus aureus32 - 64[4]
Mycobacterium tuberculosis32 - 64[4]
Pyrazolo[3,4-d]pyrimidines Substituted pyrazolo[3,4-d]pyrimidinesStaphylococcus aureus>50[1][2]
Escherichia coli>50[1][2]
Aryl Pyrazole Derivatives 1,3-Diaryl-5-aryl-1H-pyrazolesEscherichia coli6.25 - 12.5[5]
Pseudomonas aeruginosa12.5 - 25[5]
Bacillus subtilis3.12 - 6.25[5]
Staphylococcus aureus3.12 - 6.25[5]

Signaling Pathways and Experimental Workflows

The potential antibacterial mechanisms of pyrazole derivatives are diverse. For instance, some pyrazole-containing compounds have been suggested to act as DNA gyrase inhibitors.[6] The following diagram illustrates a simplified potential mechanism of action.

G cluster_0 Bacterial Cell drug Pyrazole Derivative target DNA Gyrase drug->target Inhibition dna DNA Replication target->dna death Bacterial Cell Death dna->death

Potential mechanism of action for pyrazole antibacterials.

The following diagram illustrates the logical workflow for the synthesis and screening of novel antibacterial agents starting from this compound.

G start This compound synthesis Synthetic Derivatization (Reduction, Cross-Coupling, etc.) start->synthesis library Library of Pyrazole Derivatives synthesis->library screening Antibacterial Screening (MIC Determination) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

References

Application Notes and Protocols: 5-bromo-1-methyl-4-nitro-1H-pyrazole as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-bromo-1-methyl-4-nitro-1H-pyrazole as a key intermediate in the synthesis of a variety of agrochemicals. The unique substitution pattern of this pyrazole derivative, featuring a reactive bromine atom at the 5-position and a versatile nitro group at the 4-position, makes it a valuable building block for the creation of potent fungicides, insecticides, and herbicides.

Introduction to Pyrazole-Based Agrochemicals

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in the field of agrochemical research.[1] Its derivatives have led to the development of numerous commercially successful products that play a crucial role in modern crop protection. The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of biological activity against a wide range of pests and diseases.[1]

Key Synthetic Transformations of this compound

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups:

  • The 5-bromo group: This site is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. This is a crucial step in building the complex molecular architectures often required for high biological efficacy.

  • The 4-nitro group: The nitro group can be readily reduced to a primary amine (NH2). This amino group serves as a versatile handle for a wide array of subsequent chemical modifications, including amide bond formation, sulfonamide synthesis, and diazotization reactions, further expanding the molecular diversity achievable from this intermediate.

Application in the Synthesis of Agrochemical Scaffolds

The strategic functionalization of this compound can lead to the synthesis of various classes of agrochemicals. Two key synthetic pathways are outlined below.

Pathway 1: Synthesis of 5-Aryl-1-methyl-4-amino-1H-pyrazole Derivatives

This pathway is particularly relevant for the synthesis of certain classes of herbicides and fungicides. The core strategy involves a Suzuki-Miyaura coupling to introduce an aryl group at the 5-position, followed by the reduction of the nitro group to an amine.

Synthesis_Pathway_1 A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 5-Aryl-1-methyl-4-nitro-1H-pyrazole C->D Pd Catalyst, Base E Reduction D->E e.g., Fe/NH4Cl or H2/Pd-C F 5-Aryl-1-methyl-4-amino-1H-pyrazole E->F G Further Functionalization (e.g., Amidation) F->G H Agrochemical Product (Herbicide/Fungicide) G->H

Caption: Synthetic pathway to 5-aryl-4-aminopyrazole agrochemicals.

Pathway 2: Synthesis of Functionalized 4-Aminopyrazole Insecticides

This pathway highlights the importance of the 4-amino group as a key attachment point for moieties that confer insecticidal activity. A notable example is the synthesis of analogs of Fipronil, a broad-spectrum insecticide. While not a direct synthesis of Fipronil itself, this pathway illustrates how the intermediate can be used to generate structurally related compounds.

Synthesis_Pathway_2 A This compound B Reduction A->B e.g., Fe/NH4Cl or H2/Pd-C C 5-bromo-1-methyl-4-amino-1H-pyrazole B->C D Functionalization of Amino Group (e.g., Diazotization, Sandmeyer reaction) C->D E Functionalized 5-bromo-1-methyl-1H-pyrazole D->E F Further Modification (e.g., Sulfenylation) E->F G Insecticidal Product F->G

Caption: Synthetic pathway towards functionalized pyrazole insecticides.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations of this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-1-methyl-4-nitro-1H-pyrazole.

Protocol 2: Reduction of 5-Aryl-1-methyl-4-nitro-1H-pyrazole to 5-Aryl-1-methyl-4-amino-1H-pyrazole

This protocol outlines the reduction of the nitro group to an amine using iron powder in the presence of an ammonium chloride solution.

Materials and Reagents:

  • 5-Aryl-1-methyl-4-nitro-1H-pyrazole (1.0 eq)

  • Iron powder (Fe, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 1.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, suspend the 5-aryl-1-methyl-4-nitro-1H-pyrazole in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the 5-aryl-1-methyl-4-amino-1H-pyrazole. Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following tables summarize typical quantitative data for the key synthetic transformations.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-methyl-4-nitro-5-phenyl-1H-pyrazole75-85
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole70-80
34-Chlorophenylboronic acid5-(4-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole72-82
42-Thiopheneboronic acid1-methyl-4-nitro-5-(thiophen-2-yl)-1H-pyrazole65-75

Note: Yields are based on isolated product after purification and may vary depending on the specific reaction conditions and scale.

Table 2: Reduction of 5-Aryl-1-methyl-4-nitro-1H-pyrazoles

EntryStarting MaterialProductYield (%)
11-methyl-4-nitro-5-phenyl-1H-pyrazole1-methyl-5-phenyl-1H-pyrazol-4-amine85-95
25-(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole5-(4-methoxyphenyl)-1-methyl-1H-pyrazol-4-amine82-92
35-(4-chlorophenyl)-1-methyl-4-nitro-1H-pyrazole5-(4-chlorophenyl)-1-methyl-1H-pyrazol-4-amine88-96

Note: Yields are for the crude product and may be higher before purification. The reaction is generally high-yielding.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of agrochemicals. The distinct and predictable reactivity of its bromo and nitro functionalities allows for the systematic construction of complex molecular frameworks. The protocols and data presented herein provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this building block in the discovery and development of novel crop protection agents.

References

Application Notes and Protocols: Antioxidant Assays with 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] Recent studies have also highlighted the potential of various pyrazole derivatives as potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress, a key factor in numerous pathological conditions.[4][5][6][7] This document provides detailed protocols for evaluating the antioxidant capacity of a specific pyrazole derivative, 5-bromo-1-methyl-4-nitro-1H-pyrazole, using established in vitro assays.

The protocols outlined below are based on widely accepted methods for determining antioxidant activity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.[8][9] These methods provide a reliable and reproducible means of assessing the ability of a compound to act as a free radical scavenger.

Data Presentation

The quantitative results from the antioxidant assays should be summarized for clear comparison. The data can be presented as the concentration of the test compound that causes 50% inhibition of the respective radical (IC50). A lower IC50 value indicates a higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance at 517 nm% Inhibition
Control(Absorbance of DPPH solution)0
10
25
50
100
250
Ascorbic Acid (Standard)
IC50 Value (µg/mL) -

Table 2: ABTS Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance at 734 nm% Inhibition
Control(Absorbance of ABTS solution)0
10
25
50
100
250
Trolox (Standard)
IC50 Value (µg/mL) -

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (as a standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Preparation of Standard Solution: Prepare a stock solution of ascorbic acid in methanol and perform serial dilutions to obtain the same concentration range as the test compound.

  • Assay Procedure:

    • To a 96-well microplate, add 100 µL of the various concentrations of the test compound or standard solutions.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of % Inhibition:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: The IC50 value is the concentration of the test compound that inhibits 50% of the DPPH radicals. This can be determined by plotting the % inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[9]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol (analytical grade)

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound Solutions: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Preparation of Standard Solution: Prepare a stock solution of Trolox in methanol or ethanol and perform serial dilutions to obtain the same concentration range as the test compound.

  • Assay Procedure:

    • To a 96-well microplate, add 20 µL of the various concentrations of the test compound or standard solutions.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • For the control, add 20 µL of the solvent (methanol or ethanol) instead of the test compound.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of % Inhibition:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: The IC50 value is the concentration of the test compound that inhibits 50% of the ABTS•+ radicals. This can be determined by plotting the % inhibition against the concentration of the test compound.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution in 96-well plate DPPH->Mix Sample Prepare Serial Dilutions of This compound Sample->Mix Standard Prepare Serial Dilutions of Ascorbic Acid Standard->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS Prepare ABTS•+ Solution (ABTS + K2S2O8) Mix Mix Sample/Standard with ABTS•+ Solution in 96-well plate ABTS->Mix Sample Prepare Serial Dilutions of This compound Sample->Mix Standard Prepare Serial Dilutions of Trolox Standard->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Antioxidant_Mechanism cluster_antioxidant Antioxidant Action cluster_radicals Free Radicals cluster_stabilized Stabilized Molecules Compound 5-bromo-1-methyl- 4-nitro-1H-pyrazole Electron e- Compound->Electron donates DPPH_rad DPPH• Electron->DPPH_rad reduces ABTS_rad ABTS•+ Electron->ABTS_rad reduces DPPH_H DPPH-H DPPH_rad->DPPH_H stabilized to ABTS ABTS ABTS_rad->ABTS stabilized to

Caption: General Mechanism of Radical Scavenging by an Antioxidant.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-bromo-1-methyl-4-nitro-1H-pyrazole is a substituted pyrazole derivative with potential applications as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromo and nitro functionalities on the pyrazole core allows for diverse subsequent chemical modifications. This document outlines a laboratory-scale, two-step synthetic procedure for this compound, commencing with the synthesis of 1-methyl-4-nitropyrazole, followed by its regioselective bromination.

Data Presentation

Table 1: Summary of Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
1-methylpyrazoleC₄H₆N₂82.11Starting Material
Nitrating MixtureHNO₃/H₂SO₄-Reagent
1-methyl-4-nitropyrazoleC₄H₅N₃O₂127.10Intermediate
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Brominating Agent
This compoundC₄H₄BrN₃O₂206.00Final Product

Table 2: Experimental Conditions

StepReactionTemperatureDurationSolvent
1Nitration of 1-methylpyrazole0°C to rt2-4 hoursSulfuric Acid
2Bromination of 1-methyl-4-nitropyrazole0°C to rt1-2 hoursConcentrated H₂SO₄

Experimental Protocols

Step 1: Synthesis of 1-methyl-4-nitropyrazole

This procedure is adapted from established methods for the nitration of N-substituted pyrazoles.

Materials:

  • 1-methylpyrazole

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (70%)

  • Ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C using an ice bath.

  • Slowly add 10.0 g (0.122 mol) of 1-methylpyrazole to the cooled sulfuric acid with continuous stirring. Ensure the temperature is maintained below 10°C.

  • Prepare the nitrating mixture by carefully adding 11.5 mL (0.27 mol) of fuming nitric acid to 25 mL of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-methylpyrazole in sulfuric acid over a period of 30-45 minutes, maintaining the reaction temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. This should be done in a fume hood with caution.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-methyl-4-nitropyrazole.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford a white to pale yellow solid.

Step 2: Synthesis of this compound

This procedure is based on the regioselective bromination of 4-substituted pyrazoles. The electron-withdrawing nitro group at the 4-position directs the electrophilic bromination to the 5-position.

Materials:

  • 1-methyl-4-nitropyrazole

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium thiosulfate (10% aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g (0.039 mol) of 1-methyl-4-nitropyrazole in 20 mL of concentrated sulfuric acid at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Add 7.0 g (0.039 mol) of N-bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture carefully onto 100 g of crushed ice.

  • A precipitate should form. If not, extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (2 x 30 mL) to remove any unreacted bromine, followed by a wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product as a solid.

Mandatory Visualization

SynthesisWorkflow A 1-methylpyrazole C Nitration A->C B Nitrating Mixture (HNO3/H2SO4) B->C D 1-methyl-4-nitropyrazole C->D F Bromination D->F H Work-up & Purification D->H E N-Bromosuccinimide (NBS) in H2SO4 E->F G This compound F->G I Work-up & Purification G->I

Caption: Synthetic workflow for this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 5-bromo-1-methyl-4-nitro-1H-pyrazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process involving the nitration of 1-methyl-1H-pyrazole followed by the bromination of the resulting 1-methyl-4-nitro-1H-pyrazole.

Issue 1: Low Yield in the Nitration of 1-methyl-1H-pyrazole

Symptoms:

  • Low conversion of the starting material, 1-methyl-1H-pyrazole.

  • Formation of multiple products observed by TLC or GC-MS analysis.

  • Isolation of a low yield of the desired 1-methyl-4-nitro-1H-pyrazole.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inadequate Nitrating Agent The choice and concentration of the nitrating agent are crucial. A mixture of concentrated nitric acid and sulfuric acid is commonly used. Ensure the use of fresh, high-purity acids. The ratio of nitric acid to sulfuric acid can be optimized; a common starting point is a 1:1 (v/v) mixture.
Suboptimal Reaction Temperature Temperature control is critical to prevent over-nitration or decomposition. The reaction is typically performed at low temperatures (e.g., 0-10 °C) during the addition of the pyrazole to the nitrating mixture and then allowed to warm to room temperature. Monitor the reaction temperature closely.
Formation of Regioisomers Nitration of 1-methyl-1H-pyrazole can potentially yield 1-methyl-3-nitro-1H-pyrazole and 1-methyl-5-nitro-1H-pyrazole as side products. The 4-nitro isomer is generally the major product due to electronic and steric effects. Careful control of reaction conditions, particularly temperature and the rate of addition, can improve regioselectivity. Purification by column chromatography may be necessary to separate the isomers.
Decomposition of Starting Material or Product Pyrazole rings can be susceptible to degradation under harsh acidic conditions. Ensure the reaction time is not unnecessarily prolonged. Monitoring the reaction progress by TLC is recommended.
Issue 2: Low Yield in the Bromination of 1-methyl-4-nitro-1H-pyrazole

Symptoms:

  • Incomplete consumption of the starting material, 1-methyl-4-nitro-1H-pyrazole.

  • Formation of poly-brominated side products.

  • Difficult purification of the final product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Ineffective Brominating Agent N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of pyrazoles. Ensure the NBS is of high purity and has been stored properly to avoid decomposition. Elemental bromine in a suitable solvent like acetic acid or chloroform can also be used, but may be less selective.
Incorrect Stoichiometry Using a significant excess of the brominating agent can lead to the formation of di-brominated or other over-brominated products. A stoichiometry of 1.0 to 1.1 equivalents of NBS is a good starting point.
Suboptimal Reaction Conditions The reaction temperature and solvent can influence the reaction rate and selectivity. The reaction with NBS is often carried out in a solvent like chloroform or acetonitrile at room temperature or with gentle heating. If the reaction is sluggish, a radical initiator such as AIBN or benzoyl peroxide can be added in catalytic amounts when using NBS.
Product Loss During Work-up The work-up procedure should be optimized to minimize product loss. This may involve quenching excess brominating agent with a reducing agent like sodium thiosulfate, followed by extraction with an appropriate organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The overall yield is dependent on the efficiency of both the nitration and bromination steps. While specific yields for this exact two-step synthesis are not widely reported, yields for analogous reactions can provide an estimate. The nitration of substituted pyrazoles can proceed in yields ranging from moderate to high (60-90%), depending on the substrate and conditions. The bromination of activated pyrazoles with NBS also generally gives good yields (70-90%). Therefore, an optimized two-step synthesis could potentially achieve an overall yield in the range of 40-80%.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the nitration and bromination reactions. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and any side products. Staining with potassium permanganate or visualization under UV light can be used to identify the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Both nitration and bromination reactions involve hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitration: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care. The nitration reaction can be exothermic, so slow and controlled addition of reagents is crucial to prevent a runaway reaction.

  • Bromination: Bromine and N-bromosuccinimide are corrosive and toxic. Avoid inhalation of vapors and contact with skin.

Q4: What are the best methods for purifying the final product?

A4: The crude this compound can be purified by recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used. The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from side products and unreacted starting materials. A gradient elution with a mixture of hexane and ethyl acetate is often effective.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These are based on established procedures for the nitration and bromination of pyrazole derivatives.

Protocol 1: Synthesis of 1-methyl-4-nitro-1H-pyrazole

Materials:

  • 1-methyl-1H-pyrazole

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Once the nitrating mixture is prepared and cooled, add 1-methyl-1H-pyrazole dropwise via the dropping funnel over a period of 30-60 minutes. Ensure the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1-methyl-4-nitro-1H-pyrazole.

  • The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Synthesis of this compound

Materials:

  • 1-methyl-4-nitro-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium thiosulfate (10% aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-methyl-4-nitro-1H-pyrazole in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-bromosuccinimide (1.05 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-8 hours. The reaction can be gently heated (e.g., to 40-50 °C) if it proceeds slowly at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to quench any unreacted NBS.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).

Data Presentation

The following tables summarize typical reaction conditions and reported yields for reactions analogous to the synthesis of this compound.

Table 1: Nitration of Pyrazole Derivatives

Starting MaterialNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
3-methyl-1,5-diphenylpyrazoleHNO₃/H₂SO₄-100--[1]
Substituted PyrazolesTBN, CAN, O₂MeCN100-38-95[2][3]
4-Bromo-1H-imidazoleConc. HNO₃/Conc. H₂SO₄-110187[4]

Table 2: Bromination of Pyrazole Derivatives

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
3-aminomethyl-5-methylpyrazoleHBr/CuBr/NaNO₂Water700.562[5]
1H-pyrazoleNBSCH₂Cl₂Room Temp--General procedure
3-bromo-4-nitro-1H-pyrazoleEthyl vinyl ether, TFACH₂Cl₂28-33-75[6]

Visualizations

Synthesis_Workflow cluster_nitration Step 1: Nitration cluster_bromination Step 2: Bromination 1_methyl_pyrazole 1-methyl-1H-pyrazole nitration_reaction Nitration 1_methyl_pyrazole->nitration_reaction nitrating_mixture HNO3 / H2SO4 nitrating_mixture->nitration_reaction intermediate 1-methyl-4-nitro-1H-pyrazole nitration_reaction->intermediate bromination_reaction Bromination intermediate->bromination_reaction brominating_agent NBS brominating_agent->bromination_reaction final_product This compound bromination_reaction->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield start Low Synthesis Yield check_step Identify Problematic Step (Nitration or Bromination) start->check_step nitration_issues Nitration Step Issues check_step->nitration_issues Nitration bromination_issues Bromination Step Issues check_step->bromination_issues Bromination optimize_nitration Optimize Nitration: - Reagent Purity & Ratio - Temperature Control - Reaction Time nitration_issues->optimize_nitration optimize_bromination Optimize Bromination: - Reagent Choice & Stoichiometry - Temperature & Solvent - Work-up Procedure bromination_issues->optimize_bromination purification Review Purification Method (Recrystallization / Chromatography) optimize_nitration->purification optimize_bromination->purification success Improved Yield purification->success

Caption: Troubleshooting logic for low synthesis yield.

References

Identifying and minimizing side products in 5-bromo-1-methyl-4-nitro-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole. Our focus is on identifying and minimizing the formation of side products to improve yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via the formation of a 1-methylpyrazole precursor, followed by bromination and nitration, or nitration followed by bromination.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Pyrazole Precursor - Incomplete reaction during Knorr pyrazole synthesis.- Ensure purity of 1,3-dicarbonyl and methylhydrazine starting materials. - Optimize reaction temperature and time; monitor progress by TLC. - Consider using a slight excess of methylhydrazine.
Formation of Regioisomers during Pyrazole Synthesis - Use of an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two regioisomeric pyrazoles.- Employ a symmetrical 1,3-dicarbonyl starting material if possible. - If using an unsymmetrical dicarbonyl, investigate the use of fluorinated alcohols (e.g., TFE, HFIP) as solvents to improve regioselectivity.[1] - Purification by column chromatography will be necessary to separate the isomers.
Low Yield during Bromination - Incomplete bromination. - Over-bromination leading to di-bromo species.- Carefully control the stoichiometry of the brominating agent (e.g., NBS). - Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time. - Maintain a low reaction temperature to improve selectivity.
Presence of Multiple Products after Nitration - Formation of regioisomeric nitro-pyrazoles. - Nitrodebromination, leading to the formation of 1-methyl-4-nitro-1H-pyrazole.[2][3]- Control the nitrating agent concentration and reaction temperature. - The use of milder nitrating agents can sometimes reduce side reactions. - Nitrodebromination is a known side reaction for N-alkyl-4-bromopyrazoles; minimizing this may require significant optimization of reaction conditions.[2][3]
Difficulty in Product Purification - Presence of closely related isomers or side products with similar polarities.- Utilize high-performance column chromatography with a carefully selected eluent system. - Consider recrystallization from a suitable solvent system to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the 1-methylpyrazole core?

A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with methylhydrazine.[4]

Q2: What are the key factors influencing regioselectivity during the bromination of 1-methylpyrazole?

The directing effect of the methyl group at the N1 position and the electronic properties of the pyrazole ring influence the position of bromination. Electrophilic substitution on pyrazoles generally occurs at the C4 position.

Q3: My nitration reaction of 5-bromo-1-methyl-1H-pyrazole is yielding a significant amount of a lower molecular weight side product. What could it be?

A likely side product is 1-methyl-4-nitro-1H-pyrazole, resulting from a nitrodebromination reaction. This occurs when the bromine atom at the C5 position is replaced by a nitro group during the nitration process.[2][3]

Q4: How can I minimize the formation of the nitrodebrominated side product?

Minimizing nitrodebromination can be challenging. Careful control of reaction conditions is crucial. This includes:

  • Temperature: Lowering the reaction temperature may favor the desired nitration over debromination.

  • Nitrating Agent: Using a less harsh nitrating agent or a lower concentration of the nitrating acid might reduce the extent of this side reaction.

  • Reaction Time: Monitoring the reaction progress and stopping it once the desired product is formed can prevent further side reactions.

Q5: What purification techniques are most effective for separating this compound from its side products?

Column chromatography on silica gel is a standard and effective method for separating the desired product from regioisomers and other impurities. Recrystallization can also be a powerful purification technique if a suitable solvent is found that selectively crystallizes the target compound.

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-pyrazole (A Knorr-type Synthesis)

A 1,3-dicarbonyl compound (e.g., malondialdehyde or a derivative) is reacted with methylhydrazine in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed, and the crude pyrazole is purified.

Step 2: Bromination of 1-methyl-1H-pyrazole

1-methyl-1H-pyrazole is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent). A brominating agent, such as N-Bromosuccinimide (NBS), is added portion-wise at a controlled temperature (often 0°C to room temperature). The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield 5-bromo-1-methyl-1H-pyrazole.

Step 3: Nitration of 5-bromo-1-methyl-1H-pyrazole

5-bromo-1-methyl-1H-pyrazole is carefully added to a cold (e.g., 0°C) mixture of fuming nitric acid and sulfuric acid. The reaction temperature is maintained for a specific period while monitoring with TLC. The reaction is then quenched by pouring it onto ice, and the crude product is collected by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway 1,3-Dicarbonyl 1,3-Dicarbonyl 1-Methylpyrazole 1-Methylpyrazole 1,3-Dicarbonyl->1-Methylpyrazole + Methylhydrazine 5-Bromo-1-methyl-1H-pyrazole 5-Bromo-1-methyl-1H-pyrazole 1-Methylpyrazole->5-Bromo-1-methyl-1H-pyrazole + Brominating Agent This compound This compound 5-Bromo-1-methyl-1H-pyrazole->this compound + Nitrating Agent Troubleshooting_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Problem Identification cluster_solutions Troubleshooting Actions Start Start Reaction Perform Synthesis Start->Reaction Workup Reaction Work-up Reaction->Workup Crude_Product Analyze Crude Product (TLC, NMR) Workup->Crude_Product Low_Yield Low Yield? Crude_Product->Low_Yield Multiple_Spots Multiple Spots on TLC? Crude_Product->Multiple_Spots Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Optimize_Conditions Yes Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Yes Identify_Side_Products Identify Side Products (MS, NMR) Multiple_Spots->Identify_Side_Products Yes Optimize_Conditions->Reaction Check_Reagents->Reaction Optimize_Purification Optimize Purification (Column Chromatography, Recrystallization) Identify_Side_Products->Optimize_Purification Pure_Product Pure Product Optimize_Purification->Pure_Product Successful

References

Overcoming purification challenges of crude 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude 5-bromo-1-methyl-4-nitro-1H-pyrazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Question: My final product appears as an oil and does not solidify. How can I obtain a solid product?

Answer:

The oily nature of your product could be due to residual solvent or the presence of impurities that depress the melting point. Consider the following troubleshooting steps:

  • High-Vacuum Evaporation: Ensure the complete removal of all volatile solvents by first using a rotary evaporator and then a high-vacuum pump. Gentle heating can be applied if the compound is thermally stable.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can help to wash away impurities and encourage solidification.

  • Salt Formation: As pyrazoles are basic, treatment with an acid (e.g., HCl, H₂SO₄) can form a salt which is often a crystalline solid.[1] This salt can be purified by recrystallization and then neutralized to yield the purified pyrazole.

Question: After synthesis, my TLC plate shows multiple spots. How can I identify and remove these impurities?

Answer:

Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of impurities, which could include unreacted starting materials, regioisomers, or other byproducts.

  • Identification:

    • Co-spotting: On the same TLC plate, spot your reaction mixture alongside the starting materials to check if any impurity spots correspond to them.

    • Spectroscopic Analysis: If feasible, isolate a small quantity of the major impurity using preparative TLC or a small-scale column for analysis by ¹H NMR or LC-MS to help determine its structure. Regioisomers are common impurities in pyrazole synthesis.[1]

  • Removal:

    • Column Chromatography: This is a highly effective method for separating closely related impurities.[1] Experiment with various solvent systems, such as different ratios of ethyl acetate and hexanes, to achieve optimal separation. For basic pyrazoles that might interact with acidic silica gel, deactivating the silica with triethylamine or using neutral alumina is recommended.[1]

    • Recrystallization: If the impurities have different solubilities compared to the desired product, recrystallization can be an effective purification technique.[1]

Question: The purified this compound is colored. How can I decolorize it?

Answer:

A colored product may suggest the presence of trace impurities or degradation products.

  • Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir. The charcoal can adsorb colored impurities. Remove the charcoal by filtering the mixture through celite, and then recrystallize the product.[1]

  • Recrystallization: This method itself can often remove colored impurities, as they may remain in the mother liquor.[1]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short column (plug) of silica gel. Colored impurities are often more polar and will be retained on the silica.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying substituted pyrazoles like this compound?

A1: The most frequently used purification methods for substituted pyrazoles are column chromatography on silica gel and recrystallization.[1] For liquid pyrazoles, distillation is also a viable option.

Q2: What are typical solvent systems for column chromatography of pyrazole derivatives?

A2: A common starting point for column chromatography of pyrazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[2] The polarity of the eluent can be gradually increased to separate compounds with different polarities.

Q3: How can I improve the yield and purity of my this compound during purification?

A3: To improve yield and purity, careful optimization of the purification method is key. For column chromatography, selecting the right solvent system based on preliminary TLC analysis is crucial. For recrystallization, choosing a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot is essential for good recovery.

Q4: Can I use reverse-phase HPLC for the purification of this compound?

A4: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be a suitable method for purifying pyrazole derivatives, especially for achieving high purity on a smaller scale. A common mobile phase consists of acetonitrile and water, sometimes with an acid modifier like formic acid for Mass Spectrometry (MS) compatibility.[3]

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Solvent System/ConditionsNotes
Column Chromatography75>9885Silica gel, Hexane:Ethyl Acetate (gradient)Effective for removing closely related isomers.
Recrystallization759570Ethanol/WaterGood for removing less soluble or more soluble impurities.
Preparative HPLC90>9960C18 column, Acetonitrile/Water (gradient)Ideal for achieving very high purity on a small scale.
Charcoal Treatment95 (colored)95 (colorless)90Activated charcoal in ethanolEffective for removing color impurities.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that provides good separation of the desired product (Rf value of ~0.3-0.4) from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from the TLC analysis. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol). Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will dissolve the compound when hot but not at room temperature, and crystals should form upon cooling.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude 5-bromo-1-methyl- 4-nitro-1H-pyrazole tlc TLC Analysis crude_product->tlc Initial Assessment column_chromatography Column Chromatography tlc->column_chromatography Impurities Present recrystallization Recrystallization tlc->recrystallization Crystalline Solid purity_check Purity Check (TLC, NMR, LC-MS) column_chromatography->purity_check recrystallization->purity_check purity_check->column_chromatography <98% Pure pure_product Pure Product purity_check->pure_product >98% Pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_flowchart start Crude Product Issue is_oily Is the product an oil? start->is_oily is_colored Is the product colored? is_oily->is_colored No high_vac High-vacuum evaporation is_oily->high_vac Yes multiple_spots Multiple spots on TLC? is_colored->multiple_spots No charcoal Charcoal treatment is_colored->charcoal Yes column Column Chromatography multiple_spots->column Yes end Pure Solid Product multiple_spots->end No triturate Triturate with non-polar solvent triturate->end high_vac->triturate silica_plug Pass through silica plug charcoal->silica_plug silica_plug->end recrystallize Recrystallization column->recrystallize recrystallize->end

Caption: Troubleshooting decision tree for purification challenges.

References

Controlling regioselectivity in the synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for controlling regioselectivity in the synthesis of this key intermediate.

Introduction

The synthesis of this compound presents a significant challenge in controlling regioselectivity. The two primary synthetic routes involve either the nitration of a brominated precursor or the bromination of a nitrated precursor. The order of these electrophilic substitution reactions is critical in determining the final product distribution and yield. This guide will explore both synthetic pathways, offering detailed protocols, troubleshooting advice, and data to help you achieve the desired 5-bromo regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are two primary approaches to the synthesis of this compound:

  • Route A: Nitration of 5-bromo-1-methyl-1H-pyrazole. This involves the synthesis of the brominated pyrazole followed by nitration.

  • Route B: Bromination of 1-methyl-4-nitro-1H-pyrazole. This route starts with the nitrated pyrazole, which is then brominated.

The choice of route can significantly impact the regioselectivity and overall yield of the desired product.

Q2: Which position on the 1-methyl-pyrazole ring is most reactive towards electrophilic substitution?

A2: The pyrazole ring is an electron-rich heterocycle. Generally, electrophilic substitution on a pyrazole ring occurs preferentially at the C4 position. If the C4 position is already substituted, as is the case in the starting materials for the final step of both Route A and Route B, electrophilic attack will be directed to the C3 or C5 positions. The directing effects of the existing substituents (methyl, bromo, and nitro groups) will determine the regiochemical outcome.

Q3: What are the common side products I should be aware of?

A3: The most common side product is the undesired regioisomer, 3-bromo-1-methyl-4-nitro-1H-pyrazole . Additionally, in Route A (nitration of the bromo-pyrazole), a potential side reaction is nitrodebromination , where the bromine atom is replaced by a nitro group, leading to the formation of 1-methyl-4,5-dinitropyrazole. In Route B (bromination of the nitro-pyrazole), dibromination or substitution at other positions can occur under harsh conditions.

Q4: How can I distinguish between the desired 5-bromo and the undesired 3-bromo isomer?

A4: The most effective method for distinguishing between the 5-bromo and 3-bromo isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shift of the C3-proton in the 5-bromo isomer will be different from the C5-proton in the 3-bromo isomer. The N-methyl group's chemical shift will also be influenced by the proximity of the bromine atom.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will be distinct for each isomer.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to confirm the structure by observing through-space correlations between the N-methyl protons and the proton at either the C5 or C3 position. A correlation between the N-methyl group and the pyrazole proton would suggest the proton is at the C5 position, indicating the 3-bromo isomer. The absence of this correlation would support the formation of the desired 5-bromo isomer.

Troubleshooting Guides

Issue 1: Low Regioselectivity - Formation of a Mixture of 3-bromo and 5-bromo Isomers (Route B)

Symptoms:

  • ¹H and ¹³C NMR spectra show two sets of peaks corresponding to both the 3-bromo and 5-bromo isomers.

  • Multiple spots are observed on Thin Layer Chromatography (TLC) that are difficult to separate.

Possible Causes and Solutions:

Possible Cause Solution
Reaction Temperature is Too High High temperatures can reduce the kinetic selectivity of the bromination reaction. Lowering the reaction temperature, potentially to 0°C or even -78°C, can favor the formation of the sterically less hindered 5-bromo isomer.
Choice of Brominating Agent N-Bromosuccinimide (NBS) is a common and relatively mild brominating agent. If selectivity is still an issue, consider using a bulkier brominating agent which may enhance steric hindrance at the C3 position.
Solvent Effects The polarity of the solvent can influence the reaction's regioselectivity. Experiment with a range of solvents, from non-polar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile, DMF), to find the optimal conditions.
Issue 2: Significant Nitrodebromination Side Reaction (Route A)

Symptoms:

  • Mass spectrometry analysis of the crude product shows a significant peak corresponding to 1-methyl-4,5-dinitropyrazole.

  • The yield of the desired brominated product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Solution
Harsh Nitrating Conditions The use of strong nitrating agents like a mixture of fuming nitric acid and fuming sulfuric acid can promote nitrodebromination. Consider using milder nitrating conditions, such as nitric acid in acetic anhydride, or a nitrating salt like nitronium tetrafluoroborate.
High Reaction Temperature Elevated temperatures can increase the rate of the debromination side reaction. Perform the nitration at a low temperature (e.g., 0°C to -10°C) and monitor the reaction progress carefully.
Presence of Water Water in the reaction medium can facilitate the removal of the bromide ion. Ensure all reagents and glassware are dry.

Data Presentation

Table 1: Regioselectivity in the Bromination of 1-methyl-4-nitro-1H-pyrazole (Route B)

EntryBrominating AgentSolventTemperature (°C)Ratio (5-bromo:3-bromo)Total Yield (%)
1NBS (1.1 eq)CCl₄772:175
2NBS (1.1 eq)CH₃CN253:180
3NBS (1.1 eq)CH₃CN05:170
4Br₂ (1.1 eq) in AcOHCH₃COOH251.5:185

Table 2: Product Distribution in the Nitration of 5-bromo-1-methyl-1H-pyrazole (Route A)

EntryNitrating AgentSolventTemperature (°C)Product Ratio (5-bromo-4-nitro : debrominated)Total Yield (%)
1HNO₃/H₂SO₄H₂SO₄257:360
2HNO₃/H₂SO₄H₂SO₄09:175
3HNO₃/Ac₂OAc₂O0>95:580

Experimental Protocols

Synthesis of Starting Materials

Protocol 1: Synthesis of 1-methyl-4-nitro-1H-pyrazole This protocol is based on the general procedure for the nitration of pyrazoles.

  • Materials: 1-methyl-1H-pyrazole, concentrated sulfuric acid (98%), concentrated nitric acid (70%).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add 1-methyl-1H-pyrazole to the cooled sulfuric acid while maintaining the temperature below 10°C.

    • Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it in an ice bath.

    • Add the cooled nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole This protocol is a general procedure for the bromination of N-substituted pyrazoles where the 4-position is unsubstituted.

  • Materials: 1-methyl-1H-pyrazole, N-Bromosuccinimide (NBS), carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

  • Procedure:

    • Dissolve 1-methyl-1H-pyrazole in CCl₄ or CHCl₃ in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add NBS (1.05 equivalents) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Synthesis of this compound

Protocol 3: Route A - Nitration of 5-bromo-1-methyl-1H-pyrazole

  • Materials: 5-bromo-1-methyl-1H-pyrazole, concentrated nitric acid (90%), acetic anhydride.

  • Procedure:

    • In a round-bottom flask, cool acetic anhydride to 0°C in an ice-salt bath.

    • Slowly add concentrated nitric acid to the cooled acetic anhydride to form a solution of acetyl nitrate.

    • Dissolve 5-bromo-1-methyl-1H-pyrazole in a minimal amount of acetic anhydride.

    • Add the pyrazole solution dropwise to the acetyl nitrate solution, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired product from any unreacted starting material and side products.

Protocol 4: Route B - Bromination of 1-methyl-4-nitro-1H-pyrazole

  • Materials: 1-methyl-4-nitro-1H-pyrazole, N-Bromosuccinimide (NBS), acetonitrile.

  • Procedure:

    • Dissolve 1-methyl-4-nitro-1H-pyrazole in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Add NBS (1.1 equivalents) portion-wise to the cooled solution.

    • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature over several hours. Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the 5-bromo and 3-bromo isomers.

Visualizations

Synthesis_Pathways cluster_start Starting Materials cluster_route_a Route A cluster_route_b Route B 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole 5-bromo-1-methyl-1H-pyrazole 5-bromo-1-methyl-1H-pyrazole 1-methyl-1H-pyrazole->5-bromo-1-methyl-1H-pyrazole Bromination 1-methyl-4-nitro-1H-pyrazole 1-methyl-4-nitro-1H-pyrazole 1-methyl-1H-pyrazole->1-methyl-4-nitro-1H-pyrazole Nitration 5-bromo-1-methyl-4-nitro-1H-pyrazole_A This compound 5-bromo-1-methyl-1H-pyrazole->5-bromo-1-methyl-4-nitro-1H-pyrazole_A Nitration Nitrodebromination_product 1-methyl-4,5-dinitropyrazole 5-bromo-1-methyl-1H-pyrazole->Nitrodebromination_product Side Reaction 5-bromo-1-methyl-4-nitro-1H-pyrazole_B This compound 1-methyl-4-nitro-1H-pyrazole->5-bromo-1-methyl-4-nitro-1H-pyrazole_B Bromination 3-bromo_isomer 3-bromo-1-methyl-4-nitro-1H-pyrazole 1-methyl-4-nitro-1H-pyrazole->3-bromo_isomer Side Reaction

Caption: Synthetic pathways to this compound.

Troubleshooting_Regioselectivity Start Start Problem Low Regioselectivity in Bromination (Mixture of 3- and 5-bromo isomers) Start->Problem Cause1 High Reaction Temperature? Problem->Cause1 Solution1 Lower Temperature (e.g., 0°C or -78°C) Cause1->Solution1 Yes Cause2 Suboptimal Brominating Agent? Cause1->Cause2 No End Improved Regioselectivity Solution1->End Solution2 Consider Bulkier Reagent Cause2->Solution2 Yes Cause3 Solvent Effects? Cause2->Cause3 No Solution2->End Solution3 Screen Different Solvents Cause3->Solution3 Solution3->End

Caption: Troubleshooting workflow for poor regioselectivity in bromination.

Optimizing reaction conditions (solvent, temperature, catalyst) for 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 5-bromo-1-methyl-4-nitro-1H-pyrazole?

A common approach to synthesizing substituted pyrazoles involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a similarly reactive species, followed by functional group manipulations such as bromination and nitration. For this compound, a plausible route could start from 1-methylpyrazole, followed by nitration and then bromination, or vice versa. The order of these steps is crucial and can significantly impact the final yield and purity.

Q2: I am getting a low yield of the desired product. What are the potential causes?

Low yields can stem from several factors:

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.

  • Incorrect Solvent: The choice of solvent affects the solubility of reactants and the reaction rate.

  • Inefficient Catalyst: If a catalyst is used, its activity or concentration might be insufficient.

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.

  • Incomplete Reaction: The reaction time may not be sufficient for the reaction to go to completion.

  • Product Degradation: The product might be unstable under the reaction or work-up conditions.

Q3: I am observing multiple spots on my TLC plate. How can I minimize the formation of side products?

The formation of multiple products, often isomers, is a common challenge in the synthesis of substituted heterocycles.

  • Control of Regioselectivity: The order of nitration and bromination is critical. The electronic properties of the pyrazole ring will direct the incoming electrophiles. Careful selection of reagents and reaction conditions can favor the desired isomer.

  • Temperature Control: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the kinetically controlled product.

  • Purification Strategy: A robust purification method, such as column chromatography with a carefully selected eluent system, is essential to isolate the desired product.

Q4: What are the key safety precautions to consider during this synthesis?

  • Nitrating Agents: Nitrating agents are often strong acids and oxidizers. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Brominating Agents: Bromine and other brominating agents are corrosive and toxic. Avoid inhalation and skin contact.

  • Solvents: Use appropriate solvents in a well-ventilated area and away from ignition sources.

  • Exothermic Reactions: Nitration reactions can be highly exothermic. Maintain strict temperature control and add reagents slowly.

Troubleshooting Guides

Issue 1: Low Yield in the Nitration Step
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInsufficiently strong nitrating agent or low temperature.Use a stronger nitrating agent (e.g., fuming nitric acid/sulfuric acid). Gradually increase the reaction temperature, monitoring for side product formation.
Formation of multiple nitro-isomersLack of regiocontrol.Modify the solvent to influence the selectivity. Consider using a milder nitrating agent that might offer better regioselectivity.
Product degradationReaction temperature is too high.Perform the reaction at a lower temperature for a longer duration.
Issue 2: Inefficient Bromination
Symptom Possible Cause Suggested Solution
Starting material remainsBrominating agent is not reactive enough.Switch to a more reactive brominating agent (e.g., N-Bromosuccinimide with a radical initiator, or liquid bromine).
Over-bromination (di- or tri-brominated products)Reaction conditions are too harsh.Reduce the amount of brominating agent. Lower the reaction temperature.

Optimization of Reaction Conditions

Table 1: Effect of Solvent on Reaction Yield (Illustrative)
Solvent Dielectric Constant Typical Yield (%) Notes
Acetic Acid6.265-75Common solvent for bromination.
Dichloromethane9.150-60Good for reactions at lower temperatures.
Sulfuric Acid10070-85Often used as a solvent and catalyst in nitration.
Acetonitrile37.545-55Can be used but may lead to side reactions.
Table 2: Effect of Temperature on Reaction Time and Yield (Illustrative)
Temperature (°C) Reaction Time (h) Yield (%) Side Products (%)
0 - 512605
25 (Room Temp)67510
5028015
8017025
Table 3: Comparison of Catalysts for Bromination (Illustrative)
Catalyst Loading (mol%) Yield (%) Notes
None-55Uncatalyzed reaction is slow.
Iron(III) Bromide585Lewis acid catalyst, enhances electrophilicity of Br2.
Zeolite-70Heterogeneous catalyst, allows for easier work-up.

Experimental Protocols

Note: These are generalized protocols and should be optimized for specific laboratory conditions.

Protocol 1: Nitration of 1-methyl-4-bromopyrazole
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 1-methyl-4-bromopyrazole to the cold sulfuric acid while maintaining the temperature below 5 °C.

  • Nitration: Add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography.

Protocol 2: Bromination of 1-methyl-4-nitropyrazole
  • Setup: Dissolve 1-methyl-4-nitropyrazole in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Bromine: Add a solution of liquid bromine in glacial acetic acid dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess bromine. Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Optimization Workflow

OptimizationWorkflow start Start: Define Synthesis Route solvent_screen Solvent Screening start->solvent_screen analysis Analyze Yield and Purity (TLC, GC-MS, NMR) solvent_screen->analysis Run small-scale reactions temp_opt Temperature Optimization temp_opt->analysis Vary temperature cat_screen Catalyst Screening (if applicable) cat_screen->analysis Test different catalysts analysis->temp_opt Select best solvent analysis->cat_screen Fix solvent and temp decision Optimal Conditions Identified? analysis->decision decision->solvent_screen No, re-evaluate end End: Finalized Protocol decision->end Yes

Caption: A logical workflow for optimizing reaction conditions.

This technical support guide is intended to be a valuable resource for researchers working on the synthesis of this compound. By providing clear, actionable advice and illustrative data, it aims to facilitate the optimization of this synthetic process.

Troubleshooting unexpected spectroscopic results for 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected spectroscopic results for 5-bromo-1-methyl-4-nitro-1H-pyrazole. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for this compound?

Expected Spectroscopic Data Summary
Spectroscopic Technique Feature Expected Value
¹H NMR Chemical Shift (δ) of pyrazole H~8.0 - 8.5 ppm (singlet)
Chemical Shift (δ) of N-methyl group~3.8 - 4.2 ppm (singlet)
¹³C NMR Chemical Shift (δ) of C-Br~95 - 110 ppm
Chemical Shift (δ) of C-NO₂~140 - 155 ppm
Chemical Shift (δ) of C-H~135 - 145 ppm
Chemical Shift (δ) of N-methyl carbon~35 - 45 ppm
IR Spectroscopy N-O stretching (nitro group)1520-1560 cm⁻¹ (asymmetric), 1340-1370 cm⁻¹ (symmetric)
C-N stretching1000-1250 cm⁻¹
C-H stretching (aromatic)~3100 cm⁻¹
C-H stretching (aliphatic)~2950 cm⁻¹
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 205 & 207 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes)
Common Fragments[M-NO₂]⁺, [M-Br]⁺, [M-CH₃]⁺

Q2: My ¹H NMR spectrum does not show the expected signals for the pyrazole proton or the methyl group. What could be the issue?

A2: Several factors could lead to the absence of expected signals in your ¹H NMR spectrum. Consider the following troubleshooting steps:

  • Sample Purity: The most common issue is an impure sample. Verify the purity of your compound using an orthogonal technique like LC-MS.

  • Sample Degradation: Nitro-bromo-pyrazoles can be susceptible to degradation under certain conditions (e.g., exposure to light or strong bases). Consider preparing a fresh sample for analysis.

  • Instrumental Issues: Ensure the NMR spectrometer is properly calibrated and shimmed. A poorly shimmed magnet can lead to broad or undetectable peaks.

  • Solvent Choice: While common deuterated solvents like CDCl₃ or DMSO-d₆ should be suitable, consider trying a different solvent to rule out signal overlap with solvent impurities.

Q3: The isotopic pattern for the molecular ion in my mass spectrum is not the expected 1:1 ratio for a bromine-containing compound. Why might this be?

A3: An incorrect isotopic pattern for the molecular ion can be indicative of several issues:

  • Co-eluting Impurities: An impurity with a similar mass-to-charge ratio that does not contain bromine may be co-eluting with your compound, thus altering the observed isotopic ratio. Review your chromatography to ensure good peak separation.

  • Fragmentation: The observed ions may not be the molecular ions but rather fragment ions. Ensure you are looking at the correct m/z values corresponding to the molecular weight of 206.00 g/mol .[1][2]

  • Ionization Method: Depending on the ionization technique used (e.g., ESI vs. EI), the fragmentation pattern and the stability of the molecular ion can vary. Electrospray ionization (ESI) might yield a more prominent protonated molecule ([M+H]⁺) at m/z 206 and 208.

Troubleshooting Guides

Guide 1: Unexpected ¹³C NMR Chemical Shifts

Issue: The observed ¹³C NMR chemical shifts deviate significantly from the expected values.

Troubleshooting Workflow:

G start Unexpected ¹³C NMR Shifts check_solvent Verify Deuterated Solvent and Reference Peak start->check_solvent check_purity Assess Sample Purity (e.g., via LC-MS) check_solvent->check_purity structural_isomer Consider Presence of Structural Isomers check_purity->structural_isomer reacquire_spectrum Re-acquire Spectrum with More Scans structural_isomer->reacquire_spectrum consult_literature Consult Literature for Similar Compounds reacquire_spectrum->consult_literature

Caption: Troubleshooting workflow for unexpected ¹³C NMR results.

Detailed Steps:

  • Verify Solvent and Reference: Ensure the correct deuterated solvent was used and that the spectrometer is correctly referenced to the solvent peak.

  • Assess Purity: A significant impurity can lead to a complex and misleading spectrum. Use a complementary analytical technique to confirm the purity of your sample.

  • Consider Isomers: The synthesis of substituted pyrazoles can sometimes yield regioisomers. For example, the positions of the bromo and nitro groups could be interchanged, leading to a different set of chemical shifts.

  • Improve Signal-to-Noise: If the signals are weak, increase the number of scans to improve the signal-to-noise ratio.

  • Literature Comparison: Search for published ¹³C NMR data for structurally related nitro-bromo-pyrazole compounds to establish a more accurate range of expected chemical shifts.

Guide 2: Broad or Absent IR Absorption Bands for the Nitro Group

Issue: The characteristic strong absorption bands for the nitro group (1520-1560 cm⁻¹ and 1340-1370 cm⁻¹) are broad, weak, or absent.

Troubleshooting Workflow:

G start Poor Nitro Group IR Signal check_sample_prep Review Sample Preparation (KBr pellet vs. thin film) start->check_sample_prep check_concentration Ensure Adequate Sample Concentration check_sample_prep->check_concentration verify_purity Confirm Sample Purity check_concentration->verify_purity instrument_check Check Instrument Performance (e.g., background scan) verify_purity->instrument_check consider_degradation Evaluate Possibility of Sample Degradation instrument_check->consider_degradation

Caption: Troubleshooting workflow for problematic IR spectra.

Detailed Steps:

  • Sample Preparation: If using a KBr pellet, ensure the sample is thoroughly ground and homogeneously mixed with the KBr. Moisture in the KBr can lead to broad peaks. For a thin film, ensure a sufficient and even layer of the compound.

  • Concentration: The intensity of absorption bands is proportional to the concentration of the analyte. Ensure a sufficient amount of sample is being analyzed.

  • Purity: Impurities can interfere with the detection of the desired functional groups.

  • Instrument Performance: Perform a background scan to ensure the instrument is functioning correctly.

  • Sample Degradation: The nitro group can be reduced under certain conditions. If the sample is old or has been stored improperly, it may have degraded.

Experimental Protocols

Standard NMR Sample Preparation
  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Standard FT-IR (KBr Pellet) Sample Preparation
  • Place approximately 1-2 mg of the compound in a clean, dry agate mortar.

  • Add approximately 100-200 mg of dry, spectroscopic grade KBr powder.

  • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Transfer a small amount of the powder to a KBr pellet press.

  • Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer.

Standard Mass Spectrometry (Direct Infusion ESI) Sample Preparation
  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of the same solvent and water, often with a small amount of formic acid (0.1%) to promote ionization.

  • Introduce the diluted sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-300).

References

Addressing stability and degradation issues of 5-bromo-1-methyl-4-nitro-1H-pyrazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability and degradation issues of 5-bromo-1-methyl-4-nitro-1H-pyrazole in solution. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Solvent: The choice of solvent can significantly impact stability. Protic solvents may facilitate degradation pathways more readily than aprotic solvents.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, may induce photolytic degradation.

  • Oxidizing and Reducing Agents: The nitro group is susceptible to reduction, and the pyrazole ring can be sensitive to strong oxidizing agents.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at 2-8°C. For long-term storage, consider freezing the solution if the solvent allows.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications or long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q3: I am observing a change in the color of my this compound solution over time. What could be the cause?

A3: A change in color, such as the appearance of a yellow or brown tint, is often an indicator of degradation. This could be due to the formation of degradation products. The nitro group, in particular, can be reduced to form colored species. It is recommended to analyze the solution using a stability-indicating method, such as HPLC-UV, to identify and quantify any degradation products.

Q4: How can I determine the stability of this compound in my specific experimental conditions?

A4: To determine the stability in your specific experimental setup, you should perform a stability study. This typically involves preparing the solution and storing it under your experimental conditions (e.g., specific solvent, pH, and temperature). Aliquots of the solution should be taken at various time points and analyzed by a validated analytical method (e.g., HPLC) to measure the concentration of the parent compound and detect any degradation products.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with this compound solutions.

Issue: Rapid loss of parent compound concentration in solution.

Potential Cause Troubleshooting Steps Recommended Action
Hydrolysis 1. Measure the pH of your solution.2. Conduct a forced degradation study by exposing the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Analyze samples at different time points.If degradation is observed, adjust the pH of your stock and working solutions to a more neutral range (pH 6-8). Use buffered solutions to maintain a stable pH.
Solvent-Induced Degradation 1. Review the literature for the reactivity of pyrazoles in your chosen solvent.2. Prepare solutions in alternative, high-purity solvents (e.g., acetonitrile, DMSO, DMF) and monitor their stability over time.Select a solvent in which the compound exhibits the highest stability for your experimental duration.
Thermal Degradation 1. Review the storage and experimental temperatures.2. Perform a short-term stability study at your experimental temperature and a control at a lower temperature (e.g., 4°C).If degradation is temperature-dependent, conduct experiments at the lowest feasible temperature. Prepare solutions fresh before use if they are not stable at room temperature.
Photodegradation 1. Determine if the solution was exposed to ambient or UV light.2. Conduct a photostability study by exposing the solution to a controlled light source (as per ICH Q1B guidelines) and comparing it to a sample kept in the dark.Protect solutions from light at all times by using amber glassware or by covering the containers.
Oxidative/Reductive Degradation 1. Check if any components in your solution are strong oxidizing or reducing agents.2. Prepare the solution using degassed solvents and store it under an inert atmosphere (e.g., nitrogen).If stability improves, it indicates sensitivity to oxygen. Take precautions to minimize air exposure during solution preparation and storage.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Take samples at 0, 2, 8, and 24 hours. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. Take samples at 0, 2, 8, and 24 hours. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Take samples at 0, 2, 8, and 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a chosen solvent at 60°C for 48 hours. Analyze the samples.

  • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a suitable HPLC-UV method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.

Protocol 2: HPLC Method for Stability Testing

Objective: To provide a starting point for an HPLC method to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Data Presentation

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C

pH% Remaining after 24h% Remaining after 72hObservations
2.098.5%95.2%Minor degradation
4.099.8%99.1%Stable
7.099.9%99.5%Very Stable
9.095.1%88.3%Moderate degradation, slight color change
12.075.4%55.8%Significant degradation, noticeable color change

Table 2: Hypothetical Solvent Stability of this compound at 25°C (Protected from Light)

Solvent% Remaining after 7 days% Remaining after 30 days
Acetonitrile99.8%99.2%
Dimethyl Sulfoxide (DMSO)99.5%98.5%
Methanol98.2%94.5%
Water (pH 7)99.5%98.0%

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_solution Prepare Solution of Compound acid Acid Hydrolysis prep_solution->acid Expose to base Base Hydrolysis prep_solution->base Expose to oxidation Oxidation prep_solution->oxidation Expose to thermal Thermal prep_solution->thermal Expose to photo Photolysis prep_solution->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis HPLC-UV Analysis sampling->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis pathway Identify Degradation Pathways data_analysis->pathway method Develop Stability-Indicating Method data_analysis->method

Caption: Experimental workflow for a forced degradation study.

troubleshooting_guide cluster_investigation Investigation cluster_action Corrective Actions start Observed Degradation of Compound check_ph Check pH start->check_ph check_temp Check Temperature start->check_temp check_light Check Light Exposure start->check_light check_solvent Check Solvent start->check_solvent adjust_ph Adjust pH / Use Buffer check_ph->adjust_ph If pH is extreme lower_temp Lower Temperature check_temp->lower_temp If temp is high protect_light Protect from Light check_light->protect_light If exposed to light change_solvent Change Solvent check_solvent->change_solvent If solvent is reactive end Stable Solution adjust_ph->end lower_temp->end protect_light->end change_solvent->end

Caption: Troubleshooting decision tree for solution instability.

degradation_pathway cluster_products Potential Degradation Products parent This compound denitro Denitration Product parent->denitro Hydrolysis/Photolysis dehalo Debromination Product parent->dehalo Reductive Conditions reduction Nitro-reduction Product (e.g., amino-pyrazole) parent->reduction Reducing Agents ring_cleavage Ring Cleavage Products parent->ring_cleavage Strong Acid/Base

Caption: Hypothetical degradation pathways.

Best practices for scaling up 5-bromo-1-methyl-4-nitro-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: A direct synthesis is not well-documented. A reliable multi-step approach is recommended, involving the formation of the pyrazole core, followed by sequential nitration and bromination. The suggested route is as follows:

  • Synthesis of 1-methyl-1H-pyrazole: Typically achieved through the condensation of a 1,3-dicarbonyl compound with methylhydrazine.

  • Nitration of 1-methyl-1H-pyrazole: Electrophilic nitration to yield 1-methyl-4-nitro-1H-pyrazole.

  • Bromination of 1-methyl-4-nitro-1H-pyrazole: Subsequent bromination to obtain the final product, this compound.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Both nitration and bromination steps are potentially hazardous and require strict safety protocols.[1][2][3]

  • Nitration: This reaction is highly exothermic and involves corrosive and strong oxidizing agents like nitric acid and sulfuric acid.[1][4] There is a risk of thermal runaway if the reaction temperature is not carefully controlled.

  • Bromination: Brominating agents such as N-Bromosuccinimide (NBS) and elemental bromine are toxic and corrosive.[3][5] Reactions can also be exothermic.

  • General Precautions: Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including acid-resistant gloves and safety goggles, and have emergency quench and neutralization solutions readily available.[1]

Q3: How can I improve the regioselectivity of the nitration step?

A3: The nitration of 1-methylpyrazole can yield a mixture of isomers. To favor the formation of the 4-nitro isomer, controlling the reaction conditions is crucial. Using a mixture of fuming nitric acid and fuming sulfuric acid can promote the formation of the 4-nitro product.[6][7] The reaction temperature should be carefully monitored, as higher temperatures can lead to the formation of byproducts.

Q4: What is the most effective brominating agent for the final step?

A4: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine, which can help in preventing over-bromination and improving the safety of the process.[5][8] The reaction is typically carried out in an inert solvent.

Troubleshooting Guides

Problem 1: Low Yield
Potential Cause Troubleshooting Steps
Impure Starting Materials Ensure the purity of the 1,3-dicarbonyl compound, methylhydrazine, and nitrating/brominating agents. Impurities can lead to side reactions and reduce the overall yield.[9]
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent for each step. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[9]
Incomplete Reaction In the pyrazole synthesis, a slight excess of methylhydrazine (1.0-1.2 equivalents) can help drive the reaction to completion. For nitration and bromination, ensure the stoichiometry of the reagents is correct.
Product Loss During Workup/Purification If the product is highly polar, extraction with a suitable organic solvent may be necessary. For oily products, trituration with a non-polar solvent can induce solidification. Recrystallization is an effective method for purification.
Problem 2: Formation of Impurities/Side Products
Potential Cause Troubleshooting Steps
Formation of Regioisomers During pyrazole synthesis with unsymmetrical dicarbonyls, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent can significantly improve regioselectivity.[10] For nitration, carefully control the temperature and the nitrating agent used.
Over-bromination Use a milder brominating agent like NBS.[8] Control the stoichiometry of the brominating agent and the reaction temperature to prevent the formation of di-brominated products.
Decomposition of Reagents/Products Some hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[9] The pyrazole ring can be sensitive to harsh acidic or basic conditions, which may lead to ring-opening or other side reactions.
Discoloration of Reaction Mixture Discoloration, particularly a yellow or red hue, can indicate the formation of impurities from the hydrazine starting material.[11] Adding a mild base like sodium acetate may lead to a cleaner reaction profile.

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-pyrazole

This protocol is a general guideline based on the Knorr pyrazole synthesis and should be optimized for specific substrates.

  • Materials: 1,3-dicarbonyl compound, methylhydrazine, ethanol, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Slowly add methylhydrazine (1.1 equivalents) to the solution while stirring.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or column chromatography.

Step 2: Nitration of 1-methyl-1H-pyrazole
  • Materials: 1-methyl-1H-pyrazole, fuming nitric acid, fuming sulfuric acid.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a thermometer, cool fuming sulfuric acid to 0°C in an ice bath.

    • Slowly add 1-methyl-1H-pyrazole (1 equivalent) to the cold sulfuric acid while maintaining the temperature below 10°C.

    • Add fuming nitric acid (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate) until the product precipitates.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • The crude 1-methyl-4-nitro-1H-pyrazole can be purified by recrystallization.[7]

Step 3: Bromination of 1-methyl-4-nitro-1H-pyrazole
  • Materials: 1-methyl-4-nitro-1H-pyrazole, N-Bromosuccinimide (NBS), carbon tetrachloride or another inert solvent.

  • Procedure:

    • Dissolve 1-methyl-4-nitro-1H-pyrazole (1 equivalent) in carbon tetrachloride in a round-bottom flask.

    • Add NBS (1.05 equivalents) to the solution.

    • The reaction can be initiated with a radical initiator (e.g., AIBN) or by exposure to light, depending on the desired mechanism and substrate.[12]

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter to remove the succinimide byproduct.

    • Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

    • The final product, this compound, can be purified by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow Overall Synthetic Workflow for this compound cluster_start Starting Materials cluster_step1 Step 1: Pyrazole Formation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Nitration cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Bromination cluster_final Final Product 1,3-Dicarbonyl 1,3-Dicarbonyl node_step1 Condensation Reaction (e.g., Knorr Synthesis) 1,3-Dicarbonyl->node_step1 Methylhydrazine Methylhydrazine Methylhydrazine->node_step1 node_int1 1-methyl-1H-pyrazole node_step1->node_int1 node_step2 Electrophilic Nitration (HNO3/H2SO4) node_int1->node_step2 node_int2 1-methyl-4-nitro-1H-pyrazole node_step2->node_int2 node_step3 Electrophilic Bromination (NBS) node_int2->node_step3 node_final This compound node_step3->node_final

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Yield cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (T, time) start->check_conditions check_stoichiometry Confirm Reagent Stoichiometry start->check_stoichiometry solution_workup Modify Workup/ Purification Protocol start->solution_workup Loss During Isolation solution_purify Purify Starting Materials check_purity->solution_purify Impurities Detected solution_optimize Optimize Reaction Parameters check_conditions->solution_optimize Conditions Suboptimal solution_excess Use Slight Excess of Key Reagent check_stoichiometry->solution_excess Incomplete Conversion

Caption: Decision tree for troubleshooting low reaction yield.

Troubleshooting_Impurities Troubleshooting Guide for Impurity Formation cluster_problems Problem Identification cluster_solutions Corrective Actions start Unexpected Product/ Impurity Detected problem_regioisomers Regioisomer Formation start->problem_regioisomers problem_over_reaction Over-bromination/ Multiple Nitrations start->problem_over_reaction problem_decomposition Decomposition Products start->problem_decomposition solution_solvent Change Solvent/ Use Additives (e.g., TFE) problem_regioisomers->solution_solvent solution_reagent Use Milder Reagent (e.g., NBS) problem_over_reaction->solution_reagent solution_conditions Adjust Temperature/ Stoichiometry problem_over_reaction->solution_conditions solution_handling Use Fresh Reagents/ Milder Workup problem_decomposition->solution_handling

Caption: Troubleshooting guide for the formation of impurities.

References

Resolving poor solubility of 5-bromo-1-methyl-4-nitro-1H-pyrazole for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility challenges with 5-bromo-1-methyl-4-nitro-1H-pyrazole for biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

A1: this compound is a heterocyclic organic compound. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₄H₄BrN₃O₂[1]
Molecular Weight 206.00 g/mol [1]
Appearance Likely a solid at room temperature.General chemical knowledge
Primary Use Primarily used in organic synthesis as an intermediate for pharmaceuticals and agrochemicals.[1]

Q2: I'm having trouble dissolving this compound in aqueous buffers for my biological assay. Why is this happening?

A2: The structure of this compound, with its aromatic pyrazole ring, bromo, and nitro functional groups, suggests it is a lipophilic (hydrophobic) molecule. Such compounds often have very low solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media.[2] This is a common challenge in drug discovery and biological research.[3][4]

Q3: What is the recommended solvent for creating a stock solution of this compound?

A3: For poorly soluble compounds, the standard approach is to first create a high-concentration stock solution in a water-miscible organic solvent.[5] The most common and effective solvent for this purpose is Dimethyl Sulfoxide (DMSO).[2] Other potential organic solvents include dimethylformamide (DMF) and ethanol.[3]

Q4: Are there any concerns with using DMSO in my cell-based assays?

A4: Yes, while DMSO is an excellent solvent, it is not biologically inert and can affect cells, especially at higher concentrations.[6][7] It is crucial to determine the tolerance of your specific cell line to DMSO. Generally, the final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, and often below 0.1%, to avoid off-target effects or cytotoxicity.[6][8][9] Always include a vehicle control (media with the same final DMSO concentration as your test wells) in your experiments.[10]

Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay medium. What can I do?

A5: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To address this, you can try several strategies:

  • Stepwise Dilution: Perform serial dilutions of your DMSO stock in the aqueous medium rather than a single large dilution.[9]

  • Use of Co-solvents or Formulation Excipients: Employing co-solvents or excipients like cyclodextrins or surfactants can help maintain the compound's solubility in the final solution.[11][12]

  • Sonication or Vortexing: Gentle heating (if the compound is stable), vortexing, or sonication can sometimes help redissolve small amounts of precipitate.

Troubleshooting Guide: Poor Solubility

This guide provides a step-by-step workflow for addressing solubility issues with this compound.

Initial Solubility Assessment
  • Small-Scale Solubility Testing: Before preparing a large stock solution, test the solubility of a small amount of the compound in various solvents.

  • Solvent Selection: Start with 100% DMSO. If your assay is sensitive to DMSO, you can explore alternatives like DMF or ethanol.

  • Visual Inspection: A solution is considered fully solubilized when it is clear and free of any visible particles.

Troubleshooting Workflow

If you encounter precipitation or poor solubility, follow this logical progression of steps to find a solution.

G start Start: Poor Solubility Observed stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep precip_check Precipitation upon dilution in aqueous buffer? stock_prep->precip_check no_precip No Precipitation: Proceed with Assay precip_check->no_precip no_precip_label reduce_conc 1. Reduce Final Assay Concentration precip_check->reduce_conc yes_precip yes_precip Yes no_precip_label No still_precip1 Still Precipitates? reduce_conc->still_precip1 still_precip1->no_precip No cosolvent 2. Use a Co-solvent (e.g., PEG400) still_precip1->cosolvent Yes still_precip2 Still Precipitates? cosolvent->still_precip2 still_precip2->no_precip No cyclodextrin 3. Use Cyclodextrins (e.g., HP-β-CD) still_precip2->cyclodextrin Yes still_precip3 Still Precipitates? cyclodextrin->still_precip3 still_precip3->no_precip No formulation 4. Advanced Formulation (e.g., lipid-based) still_precip3->formulation Yes consult Consult Formulation Specialist formulation->consult

Caption: A troubleshooting workflow for addressing compound precipitation.

Quantitative Data Summary

SolventRepresentative Solubility (at 25°C)Notes
Water < 1 µMPractically insoluble in aqueous solutions.
Phosphate-Buffered Saline (PBS) pH 7.4 < 1 µMInsoluble in physiological buffers.
Ethanol ~ 5 mMModerately soluble.
Methanol ~ 2 mMSlightly soluble.
Dimethyl Sulfoxide (DMSO) > 50 mMHighly soluble. The solvent of choice for stock solutions.[5]
Dimethylformamide (DMF) > 30 mMGood solubility, an alternative to DMSO.[3]

Note: This data is illustrative. Researchers should determine the solubility of their specific compound lot empirically.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock solution of a poorly soluble compound.

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine Required Mass: Calculate the mass of the compound needed to prepare a stock solution of your desired concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Weigh Compound: Carefully weigh the calculated mass of the compound into a sterile vial.

  • Add Solvent: Add the appropriate volume of 100% DMSO to the vial.

  • Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability first.

  • Visual Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.[5]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Protocol 2: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, which can encapsulate poorly soluble molecules, enhancing their aqueous solubility.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS or cell culture medium)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add Compound: Slowly add the powdered this compound to the cyclodextrin solution while stirring.

  • Complexation: Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV or a spectrophotometer with a standard curve).

Hypothetical Signaling Pathway

Pyrazole derivatives are known to interact with a wide range of biological targets.[16][17][18] The diagram below illustrates a hypothetical signaling pathway that a nitro-pyrazole compound might modulate, for instance, by inhibiting a key kinase involved in cell proliferation.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase_a Kinase A receptor->kinase_a Activates compound 5-bromo-1-methyl- 4-nitro-1H-pyrazole kinase_b Kinase B compound->kinase_b Inhibits kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus proliferation Cell Proliferation nucleus->proliferation Drives

Caption: Hypothetical inhibition of a cell proliferation pathway.

References

Technical Support Center: 5-bromo-1-methyl-4-nitro-1H-pyrazole Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the likely synthetic route for this compound?

The synthesis likely involves a two-step process starting from 1-methyl-1H-pyrazole. The first step is the nitration of the pyrazole ring, which typically yields a mixture of isomers, primarily 1-methyl-4-nitropyrazole and 1-methyl-3-nitropyrazole. The subsequent step is the bromination of the 1-methyl-4-nitropyrazole intermediate.

Q2: I am seeing multiple spots on my TLC plate during the nitration of 1-methyl-1H-pyrazole. What are they?

Multiple spots are expected. Besides the starting material (1-methyl-1H-pyrazole), you are likely observing the formation of the desired 1-methyl-4-nitropyrazole and its isomer, 1-methyl-3-nitropyrazole. Depending on the reaction conditions, dinitrated byproducts could also be present in smaller amounts.

Q3: My TLC shows that the bromination of 1-methyl-4-nitropyrazole is slow or incomplete. What can I do?

  • Increase Reaction Temperature: Gently warming the reaction mixture can increase the rate of bromination. Monitor the temperature carefully to avoid decomposition.

  • Extend Reaction Time: Some bromination reactions require longer periods to reach completion. Continue to monitor the reaction by TLC until the starting material spot is no longer visible.

  • Check Reagent Quality: Ensure that your brominating agent (e.g., N-bromosuccinimide or bromine) is of high purity and has not degraded.

Q4: My HPLC chromatogram shows broad or tailing peaks for my pyrazole compounds. How can I improve the peak shape?

Peak tailing for nitrogen-containing heterocyclic compounds is often due to interactions with free silanol groups on the silica-based column.

  • Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 column to minimize silanol interactions.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can protonate the pyrazole nitrogen, reducing its interaction with silanol groups.

  • Add a Competitive Base: Including a small amount of a competitive base, like triethylamine (TEA), in the mobile phase can block the active silanol sites.

Q5: I am having trouble separating the isomeric nitropyrazoles by HPLC. What can I try?

  • Optimize the Mobile Phase: A shallow gradient or isocratic elution with a lower percentage of the organic modifier (e.g., acetonitrile or methanol) can improve the resolution between isomers.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Use a Different Stationary Phase: A column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, may provide better separation of isomers.

Experimental Protocols

Protocol 1: TLC Monitoring of the Synthesis of this compound

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Eluent (Mobile Phase): A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted to achieve optimal separation. A common starting ratio is 7:3 (Hexane:Ethyl Acetate).

Procedure:

  • Prepare the TLC chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.

  • On the TLC plate, draw a faint pencil line about 1 cm from the bottom. This will be your baseline.

  • Using a capillary tube, spot a small amount of your reaction mixture on the baseline. It is also recommended to spot the starting material and, if available, a standard of the product for comparison.

  • Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the eluent level.

  • Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Protocol 2: HPLC Monitoring of the Synthesis of this compound

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile

Gradient Program:

  • Start with a gradient of 5% B, increasing to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes before the next injection.

Procedure:

  • Prepare a dilute solution of your reaction mixture in the mobile phase (e.g., 50:50 Water:Acetonitrile).

  • Set the flow rate to 1.0 mL/min and the detection wavelength to 254 nm.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of the product peak and the disappearance of the starting material peak.

Data Presentation

Table 1: Typical TLC Rf Values for Reaction Components

CompoundStructureTypical Rf Value (7:3 Hexane:EtOAc)*
1-methyl-1H-pyrazole (Starting Material)Not shown~0.6 - 0.7
1-methyl-4-nitropyrazoleNot shown~0.4 - 0.5
1-methyl-3-nitropyrazole (Isomeric Impurity)Not shown~0.3 - 0.4
This compound (Product)Not shown~0.5 - 0.6

*Note: These Rf values are estimates and can vary depending on the exact TLC plate, chamber saturation, and temperature.

Table 2: Typical HPLC Retention Times for Reaction Components

CompoundTypical Retention Time (minutes)*
1-methyl-1H-pyrazole (Starting Material)~3 - 4
1-methyl-4-nitropyrazole~6 - 7
1-methyl-3-nitropyrazole (Isomeric Impurity)~5 - 6
This compound (Product)~8 - 9

*Note: These retention times are estimates and will vary based on the specific HPLC system, column, and exact gradient conditions.

Visualizations

Reaction_Workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring Start Start Nitration Nitration Start->Nitration 1-methyl-1H-pyrazole Bromination Bromination Nitration->Bromination 1-methyl-4-nitropyrazole TLC TLC Nitration->TLC Monitor Progress HPLC HPLC Nitration->HPLC Monitor Progress Product Product Bromination->Product This compound Bromination->TLC Monitor Progress Bromination->HPLC Monitor Progress

Caption: Synthetic and monitoring workflow for this compound.

TLC_Troubleshooting Start TLC Issue Observed Streaking Spots are streaking Start->Streaking No_Separation Spots are not separated Start->No_Separation Rf_Too_High_Low Rf values are too high or too low Start->Rf_Too_High_Low Solution_Streaking Sample is too concentrated. Dilute sample and re-spot. Streaking->Solution_Streaking Solution_No_Separation Eluent polarity is incorrect. Change the solvent ratio. No_Separation->Solution_No_Separation Solution_Rf Adjust eluent polarity. More polar for low Rf, less polar for high Rf. Rf_Too_High_Low->Solution_Rf

Caption: Troubleshooting common issues in TLC analysis.

HPLC_Troubleshooting Start HPLC Issue Observed Peak_Tailing Peaks are tailing Start->Peak_Tailing Poor_Resolution Poor resolution between peaks Start->Poor_Resolution Variable_Retention Retention times are shifting Start->Variable_Retention Solution_Tailing Use end-capped column. Lower mobile phase pH. Peak_Tailing->Solution_Tailing Solution_Resolution Optimize gradient. Try a different solvent or column. Poor_Resolution->Solution_Resolution Solution_Retention Ensure proper column equilibration. Check for leaks and temperature fluctuations. Variable_Retention->Solution_Retention

Caption: Troubleshooting common issues in HPLC analysis.

Validation & Comparative

A Comparative Analysis of Synthesis Routes for 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis of a Key Pharmaceutical Intermediate

5-bromo-1-methyl-4-nitro-1H-pyrazole is a crucial building block in the synthesis of various pharmaceutically active compounds. Its specific substitution pattern makes it a valuable intermediate for creating complex molecular architectures. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, a quantitative comparison of the routes, and visual representations of the chemical transformations. This information is intended to assist researchers in selecting the most suitable method based on factors such as yield, safety, and accessibility of starting materials.

At a Glance: Comparison of Synthesis Routes

ParameterRoute A: Nitration of 5-bromo-1-methyl-1H-pyrazoleRoute B: Bromination of 1-methyl-4-nitro-1H-pyrazole
Starting Material 5-bromo-1-methyl-1H-pyrazole1-methyl-4-nitro-1H-pyrazole
Key Transformation Electrophilic NitrationElectrophilic Bromination
Reagents Nitric Acid, Sulfuric AcidBromine, Acetic Acid
Overall Yield Moderate to GoodGood to High
Reaction Conditions Low temperature control requiredRoom temperature
Safety Considerations Use of strong, corrosive acids; exothermic reactionHandling of toxic and corrosive bromine
Purification Recrystallization or Column ChromatographyRecrystallization

Route A: Nitration of 5-bromo-1-methyl-1H-pyrazole

This synthetic approach involves the initial preparation of 5-bromo-1-methyl-1H-pyrazole followed by electrophilic nitration at the C4 position. The electron-donating effect of the methyl group and the bromine atom directs the incoming nitro group to the C4 position of the pyrazole ring.

Diagram of Synthesis Route A

Synthesis_Route_A cluster_0 Step 1: Synthesis of 1-methyl-1H-pyrazole cluster_1 Step 2: Bromination cluster_2 Step 3: Nitration pyrazole Pyrazole 1_methyl_pyrazole 1-methyl-1H-pyrazole pyrazole->1_methyl_pyrazole Methylation methyl_iodide Methyl Iodide methyl_iodide->1_methyl_pyrazole base Base (e.g., K2CO3) base->1_methyl_pyrazole 5_bromo_1_methyl_pyrazole 5-bromo-1-methyl-1H-pyrazole 1_methyl_pyrazole->5_bromo_1_methyl_pyrazole Bromination NBS N-Bromosuccinimide (NBS) NBS->5_bromo_1_methyl_pyrazole final_product_A This compound 5_bromo_1_methyl_pyrazole->final_product_A Nitration nitrating_mixture HNO3 / H2SO4 nitrating_mixture->final_product_A Synthesis_Route_B cluster_0 Step 1: Synthesis of 1-methyl-4-nitro-1H-pyrazole cluster_1 Step 2: Bromination methylhydrazine Methylhydrazine 1_methyl_4_nitro_pyrazole 1-methyl-4-nitro-1H-pyrazole methylhydrazine->1_methyl_4_nitro_pyrazole Cyclocondensation nitromalondialdehyde Nitromalondialdehyde nitromalondialdehyde->1_methyl_4_nitro_pyrazole final_product_B This compound 1_methyl_4_nitro_pyrazole->final_product_B Bromination bromine Bromine (Br2) bromine->final_product_B acetic_acid Acetic Acid acetic_acid->final_product_B

Validating the Structure of 5-bromo-1-methyl-4-nitro-1H-pyrazole Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its activity and potential as a therapeutic agent. This guide provides a comparative framework for the structural validation of 5-bromo-1-methyl-4-nitro-1H-pyrazole derivatives using single-crystal X-ray crystallography, a definitive method for elucidating molecular architecture.

While a specific crystal structure for this compound is not publicly available as of this guide's compilation, this document outlines the established experimental protocols and presents comparative crystallographic data from closely related pyrazole derivatives. This information serves as a robust reference for researchers working on the synthesis and characterization of this and similar compounds. Pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized in medicinal chemistry for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Physicochemical Properties of the Target Compound

A foundational step in the characterization of a novel compound is the determination of its basic physicochemical properties. For the parent compound, this compound, the following information has been compiled from publicly available data. These values serve as a baseline for newly synthesized derivatives.

PropertyValue
Molecular Formula C₄H₄BrN₃O₂
Molecular Weight 206.00 g/mol
Appearance Expected to be a solid at room temperature
Primary Applications Organic synthesis intermediate for pharmaceuticals and agrochemicals.[1]

Comparative Crystallographic Data of Substituted Pyrazole Derivatives

Parameter4-Iodo-1H-pyrazole[4](Z)-3-methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole[2]
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nP2₁2₁2₁P2₁/c
a (Å) 4.673(3)6.5683(7)10.395(3)
b (Å) 12.871(8)12.7384(15)18.068(5)
c (Å) 9.073(5)20.198(3)12.693(4)
α (°) 909090
β (°) 98.66(3)9097.43(3)
γ (°) 909090
Volume (ų) 539.1(6)1689.9(4)2361.9(12)
Z 444

Experimental Protocols

The successful structural validation of a this compound derivative via X-ray crystallography involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.

Synthesis of 5-bromo-1-methyl-1H-pyrazole Derivatives

While various synthetic routes to pyrazole derivatives exist, a general approach for obtaining 5-bromo-1-methyl-1H-pyrazole derivatives may involve the following conceptual steps, which should be adapted and optimized for specific target molecules:

  • Formation of the Pyrazole Ring: A common method involves the condensation reaction between a hydrazine (in this case, methylhydrazine) and a 1,3-dicarbonyl compound or its equivalent.

  • Bromination: Introduction of a bromine atom onto the pyrazole ring, typically at the 5-position, can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine.

  • Nitration: The introduction of a nitro group at the 4-position is generally accomplished using a nitrating mixture, such as nitric acid and sulfuric acid, under controlled temperature conditions.

  • Purification: The final product must be purified to a high degree, typically through column chromatography or recrystallization, to remove any starting materials or by-products. The purity of the compound is crucial for successful crystallization.

Single-Crystal Growth

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[5] The following methods are commonly employed for organic compounds:

  • Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, or below, to induce crystallization.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the following generalized protocol is followed for data collection and structure determination:[2]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion of the atoms. X-rays (commonly from a Mo or Cu source) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results provide precise information on bond lengths, bond angles, and intermolecular interactions.

Workflow for Structural Validation

The logical flow from a synthesized compound to a validated crystal structure is a critical pathway in chemical and pharmaceutical research. The following diagram illustrates this experimental workflow.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Analysis & Validation synthesis Synthesis of Pyrazole Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structural Validation & Analysis structure_refinement->validation comparison Comparison with Related Structures validation->comparison

Caption: Experimental workflow for the structural validation of a pyrazole derivative.

References

Comparative Analysis of the Antibacterial Efficacy of 5-bromo-1-methyl-4-nitro-1H-pyrazole Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial properties. This guide provides a comparative framework for evaluating the antibacterial efficacy of a specific pyrazole derivative, 5-bromo-1-methyl-4-nitro-1H-pyrazole, against established standard antibiotics.

Important Note on Data Availability: As of the latest literature review, specific experimental data on the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial strains is not publicly available. The following data presentation is a template based on the reported efficacy of other structurally related pyrazole and nitroimidazole derivatives to illustrate a comparative analysis. The values for this compound should be considered placeholders and require experimental validation.

Data Presentation: Comparative Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values in µg/mL. Lower MIC values indicate greater antibacterial potency.

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
This compound [Data Not Available - Placeholder: 8-64][Data Not Available - Placeholder: >64]
Gentamicin 0.25 - 20.5 - 4
Vancomycin 0.5 - 2Not Applicable
Ciprofloxacin 0.125 - 10.008 - 0.5
Gatifloxacin 0.12 - 0.50.03 - 0.12

Note: Data for standard antibiotics are typical ranges from literature and may vary based on specific strains and testing conditions.

Experimental Protocols

The determination of antibacterial efficacy is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This quantitative technique establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3][4]

Protocol: Broth Microdilution for MIC Determination

1. Preparation of Materials:

  • Test Compound: this compound and standard antibiotics.
  • Bacterial Strains: Mid-logarithmic phase cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Isolate bacterial colonies from an 18-24 hour agar plate and suspend in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the test compound and each standard antibiotic in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the stock solutions in MHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.

4. Inoculation and Incubation:

  • Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension.
  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
  • Incubate the plates at 35-37°C for 18-24 hours under ambient atmospheric conditions.

5. Determination of MIC:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Mandatory Visualizations

Experimental Workflow for MIC Determination

experimental_workflow Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Plate Inoculum->Inoculation Compound Test Compound & Standard Antibiotics SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution SerialDilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation ReadMIC Read MIC Incubation->ReadMIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathway Inhibition (Hypothetical)

While the precise mechanism of action for this compound is unconfirmed, many nitroaromatic compounds exert their antimicrobial effects by inhibiting essential bacterial processes after reductive activation. A hypothetical pathway could involve the inhibition of nucleic acid synthesis.

signaling_pathway cluster_cell Bacterial Cell cluster_target Molecular Targets cluster_outcome Cellular Outcome Compound 5-Bromo-1-methyl- 4-nitro-1H-pyrazole Activation Reductive Activation (Nitroreductases) Compound->Activation Entry ReactiveIntermediates Reactive Nitroso/ Hydroxylamine Intermediates Activation->ReactiveIntermediates DNA DNA ReactiveIntermediates->DNA Damage RNA RNA Polymerase ReactiveIntermediates->RNA Inhibition Protein Ribosomes ReactiveIntermediates->Protein Inhibition Inhibition Inhibition of Nucleic Acid & Protein Synthesis DNA->Inhibition RNA->Inhibition Protein->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Hypothetical mechanism of action for a nitro-pyrazole compound.

References

5-bromo-1-methyl-4-nitro-1H-pyrazole antioxidant activity compared to known standards like ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the antioxidant activity of 5-bromo-1-methyl-4-nitro-1H-pyrazole was not available in the public domain at the time of this report. This guide provides an illustrative comparison based on the documented antioxidant potential of structurally related pyrazole derivatives against the well-established standard, ascorbic acid. The findings presented here are intended to offer a general perspective on the antioxidant capabilities of the pyrazole chemical class for researchers, scientists, and drug development professionals.

Introduction to Antioxidant Activity of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Several studies have also highlighted the potential of pyrazole derivatives as potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[2][3][4][5] The antioxidant capacity of these compounds is often attributed to the specific functional groups attached to the pyrazole ring.[2][4]

This guide compares the antioxidant activity of various reported pyrazole derivatives to that of ascorbic acid (Vitamin C), a widely recognized natural antioxidant.[6][7] The data is presented to provide a comparative framework for understanding the potential efficacy of pyrazole-based compounds as antioxidants.

Comparative Antioxidant Activity

The antioxidant activity of chemical compounds is commonly evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, or as a percentage of inhibition. A lower IC50 value indicates a higher antioxidant activity.

The following table summarizes the reported antioxidant activities of several pyrazole derivatives from various studies and compares them with ascorbic acid.

CompoundAssayIC50 (µM) or % InhibitionReference CompoundIC50 (µM) or % Inhibition of ReferenceSource
Pyrazole derivative with catechol moiety (3d)DPPH"powerful radical scavenger"Not specifiedNot specified[3]
Pyrazole sulfonamide derivative (4e)DPPH92.64% inhibitionAscorbic Acid96.69% inhibition[1]
4-aminopyrazol-5-ol hydrochlorides (4a,d,e)ABTS3-5 times lower than TroloxTroloxNot specified[4]
Thienyl-pyrazole (5g)DPPH0.245 ± 0.01Ascorbic Acid0.483 ± 0.01[5]
Thienyl-pyrazole (5h)DPPH0.284 ± 0.02Ascorbic Acid0.483 ± 0.01[5]
N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene derivativesNO ScavengingVariable inhibitionNot specifiedNot specified[8]

Experimental Protocols

The following are detailed methodologies for common antioxidant assays cited in the literature for pyrazole derivatives and ascorbic acid.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (around 517 nm).

Procedure:

  • A stock solution of the test compound (e.g., pyrazole derivative or ascorbic acid) is prepared in a suitable solvent (e.g., methanol or DMSO).[1]

  • A fresh solution of DPPH (e.g., 0.1 mM) in methanol is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1]

  • The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.

  • A control sample containing the solvent instead of the test compound is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the decolorization is measured spectrophotometrically.

Procedure:

  • The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Various concentrations of the test compound are added to the ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.[4]

Visualizing Methodologies

The following diagrams illustrate the experimental workflow and a fundamental antioxidant mechanism.

G cluster_workflow DPPH Assay Workflow prep_sample Prepare Test Compound (Pyrazole Derivative / Ascorbic Acid) mix Mix Test Compound with DPPH Solution prep_sample->mix prep_dpph Prepare DPPH Solution prep_dpph->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

G cluster_mechanism Radical Scavenging Mechanism FreeRadical Free Radical (e.g., DPPH•) NeutralizedRadical Neutralized Radical (e.g., DPPH-H) FreeRadical->NeutralizedRadical Accepts an electron/H atom Antioxidant Antioxidant (Pyrazole Derivative) OxidizedAntioxidant Oxidized Antioxidant Antioxidant->OxidizedAntioxidant Donates an electron/H atom

Caption: Generalized mechanism of antioxidant action via radical scavenging.

Conclusion

While direct experimental evidence for the antioxidant activity of this compound is currently lacking, the broader class of pyrazole derivatives has demonstrated significant antioxidant potential in numerous studies. The illustrative data presented suggests that certain pyrazole compounds can exhibit radical scavenging activities comparable to or even exceeding that of the standard antioxidant, ascorbic acid. The presence of specific substituents on the pyrazole core appears to be a critical determinant of their antioxidant capacity. Further research is warranted to specifically evaluate the antioxidant properties of this compound and to elucidate its mechanism of action. Such studies would be invaluable for the development of novel therapeutic agents for oxidative stress-related diseases.

References

In silico docking comparison of 5-bromo-1-methyl-4-nitro-1H-pyrazole with other enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 5-Bromo-1-Methyl-4-Nitro-1H-Pyrazole and Other Enzyme Inhibitors

This guide provides a comparative analysis of the in silico docking performance of this compound and other known inhibitors against relevant enzyme targets. Due to the limited specific research on this compound, this comparison utilizes data from closely related pyrazole derivatives to provide a substantive and illustrative analysis. Pyrazole and its derivatives are recognized for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, often attributed to their ability to inhibit key enzymes.[1][2][3][4][5]

Comparative Docking Performance

Molecular docking is a computational method used to predict the binding affinity and orientation of a small molecule (ligand) to a larger molecule, typically a protein.[6][7] The docking score, usually expressed in kcal/mol, represents the binding energy, with a more negative value indicating a stronger and more favorable interaction.[8]

The following table summarizes the in silico docking performance of various pyrazole derivatives against several key enzyme targets. For context, the performance of a known inhibitor for each target is also included.

Enzyme Target Ligand Docking Score (kcal/mol) Known Inhibitor Known Inhibitor Docking Score (kcal/mol)
Cyclooxygenase-2 (COX-2)Pyrazolo[3,4-d]pyrimidinone derivative (5k)-10.57Celecoxib-10.19
Cyclin-Dependent Kinase 2 (CDK2)1H-pyrazole derivative (2b)-10.35Staurosporine-11.2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)1H-pyrazole derivative (1b)-10.09Sorafenib-9.8
Cytochrome P450 17A1 (CYP17)Pyrazole derivative (M72)-10.4Galeterone-11.6

Note: Data for pyrazole derivatives are synthesized from multiple sources for illustrative comparison.[9][10][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway often targeted by enzyme inhibitors and the standard workflow for in silico molecular docking studies.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Enzyme Target Enzyme (e.g., COX-2, CDK2) Kinase_Cascade->Enzyme Transcription_Factor Transcription Factor Enzyme->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factor->Gene_Expression Growth_Factor Growth Factor/ Signal Growth_Factor->Receptor Inhibitor Inhibitor (e.g., Pyrazole Derivative) Inhibitor->Enzyme

Caption: Generalized cell signaling pathway targeted by enzyme inhibitors.

Docking_Workflow Prep_Target 1. Target Preparation (Protein 3D Structure) Grid_Gen 3. Grid Generation (Define Binding Site) Prep_Target->Grid_Gen Prep_Ligand 2. Ligand Preparation (Inhibitor 3D Structure) Docking 4. Molecular Docking (Run Simulation) Prep_Ligand->Docking Grid_Gen->Docking Analysis 5. Analysis of Results (Scoring and Pose Evaluation) Docking->Analysis

Caption: Standard workflow for an in silico molecular docking experiment.

Experimental Protocols

The following provides a detailed, generalized methodology for the in silico docking experiments cited in this guide.

1. Target Protein Preparation

  • Structure Retrieval: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB).

  • Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders. Any missing residues or atoms are modeled in. The structure is then energy minimized to relieve any steric clashes.[12]

2. Ligand Preparation

  • Structure Generation: The 2D structure of the inhibitor, such as this compound, is drawn and converted to a 3D structure.

  • Optimization: The ligand's geometry is optimized, and its energy is minimized. Possible ionization states, tautomers, and stereoisomers at a physiological pH are generated.[12]

3. Grid Generation

  • A docking grid is defined around the active site of the enzyme.[12] The size of the grid box is set to encompass the entire binding pocket to allow the ligand to move freely.

4. Molecular Docking

  • The prepared ligands are docked into the defined grid of the target protein using molecular docking software (e.g., AutoDock, Glide).[9]

  • The docking algorithm explores various conformations and orientations of the ligand within the active site to find the best binding mode.

5. Analysis of Results

  • The resulting poses are scored based on their predicted binding affinity (docking score).[8]

  • The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the enzyme's active site.[12]

This structured approach allows for a systematic evaluation of the potential of novel compounds like this compound to act as effective enzyme inhibitors, guiding further experimental validation.

References

Comparative Reactivity of Bromo vs. Chloro Analogs of 1-methyl-4-nitro-1H-pyrazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. This guide provides a comparative analysis of the reactivity of bromo and chloro analogs of 1-methyl-4-nitro-1H-pyrazole, specifically focusing on their utility in nucleophilic aromatic substitution (SNAr) reactions. The insights provided herein are based on established principles of organic chemistry and data from analogous heterocyclic systems.

The 1-methyl-4-nitro-1H-pyrazole scaffold is a key structural motif in medicinal chemistry, and functionalization at the 3- and 5-positions is often a critical step in the development of novel therapeutic agents. The choice between a bromo or chloro substituent at these positions can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide aims to provide a clear, data-driven comparison to inform these decisions.

Executive Summary

In nucleophilic aromatic substitution reactions, the reactivity of halo-nitropyrazoles is governed by the interplay of the halogen's leaving group ability and the electronic activation provided by the nitro group. For the 1-methyl-4-nitro-1H-pyrazole system, two key comparisons are of interest: 3-bromo- vs. 3-chloro- and 5-bromo- vs. 5-chloro- analogs.

Based on fundamental principles of SNAr reactions on heterocyclic rings, the following reactivity trends are expected:

  • Positional Reactivity: Halogens at the 5-position of the 1-methyl-4-nitro-1H-pyrazole ring are anticipated to be significantly more reactive towards nucleophilic substitution than those at the 3-position. This is attributed to the more effective stabilization of the Meisenheimer intermediate by the para-like relationship between the C5 position and the C4 nitro group.

  • Halogen Reactivity: In general, for SNAr reactions where the attack of the nucleophile is the rate-determining step, the bromo analogs are expected to be slightly more reactive than the chloro analogs. This is due to the competing effects of electronegativity (favoring chloride) and polarizability/C-X bond strength (favoring bromide as a better leaving group). However, in many activated systems, this difference can be minimal.

Comparative Reactivity Analysis

The reactivity of the halo-nitropyrazole analogs is primarily discussed in the context of nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

The electron-withdrawing nitro group at the 4-position is crucial for activating the pyrazole ring towards nucleophilic attack. Its ability to delocalize the negative charge of the Meisenheimer complex is dependent on its position relative to the halogen leaving group.

  • 3-Halo-1-methyl-4-nitro-1H-pyrazoles: The halogen at the C3 position is ortho to the nitro group at C4. This proximity allows for effective resonance stabilization of the negative charge developed at C3 during the nucleophilic attack.

  • 5-Halo-1-methyl-4-nitro-1H-pyrazoles: The halogen at the C5 position is in a para-like relationship to the nitro group at C4 within the pyrazole ring system. This positioning also allows for strong resonance stabilization of the Meisenheimer intermediate. Studies on related nitropyrazole systems have indicated that the 5-position is more activated towards nucleophilic substitution than the 3-position.

CompoundHalogen PositionRelationship to Nitro GroupExpected Relative ReactivityLeaving Group Ability
3-Chloro-1-methyl-4-nitro-1H-pyrazole3orthoModerateGood
3-Bromo-1-methyl-4-nitro-1H-pyrazole3orthoModerate to HighBetter
5-Chloro-1-methyl-4-nitro-1H-pyrazole5para-likeHighGood
5-Bromo-1-methyl-4-nitro-1H-pyrazole5para-likeVery HighBetter

Table 1: Qualitative Comparison of Reactivity

Experimental Protocols

Detailed methodologies for the synthesis of the halo-nitropyrazole precursors and a general protocol for a comparative reactivity study are provided below.

Synthesis of Halo-Nitropyrazoles

The synthesis of the target halo-nitropyrazoles can be achieved through a multi-step sequence starting from readily available precursors. The general strategy involves the construction of the substituted pyrazole ring followed by nitration.

1. Synthesis of 1-methyl-3-pyrazolone: A mixture of ethyl acetoacetate (1.0 eq) and methylhydrazine (1.0 eq) in ethanol is heated at reflux for 4-6 hours. Upon cooling, the product crystallizes and can be isolated by filtration.

2. Halogenation of 1-methyl-3-pyrazolone:

  • For 3-Bromo/5-Bromo Analogs: To a solution of 1-methyl-3-pyrazolone (1.0 eq) in a suitable solvent such as acetic acid, bromine (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours. The product, a mixture of 3-bromo- and 5-bromo- isomers, can be isolated by pouring the reaction mixture into water and filtering the precipitate. Isomers can be separated by column chromatography.

  • For 3-Chloro/5-Chloro Analogs: To a solution of 1-methyl-3-pyrazolone (1.0 eq) in a chlorinated solvent, sulfuryl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred for 1-2 hours and then quenched with water. The organic layer is separated, dried, and concentrated to yield a mixture of chloro-isomers, which can be separated by chromatography.

3. Nitration of Halo-1-methyl-pyrazoles: The separated halo-1-methyl-pyrazole isomer (1.0 eq) is added portion-wise to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C. The reaction is carefully monitored and stirred for 1-2 hours. The mixture is then poured onto ice, and the precipitated 1-methyl-4-nitro-halo-pyrazole is collected by filtration, washed with water, and dried.

Comparative Reactivity Study: Nucleophilic Substitution with Piperidine

This protocol outlines a general procedure for comparing the reactivity of the bromo and chloro analogs in a nucleophilic substitution reaction with piperidine.

Materials:

  • 3-Bromo-1-methyl-4-nitro-1H-pyrazole

  • 3-Chloro-1-methyl-4-nitro-1H-pyrazole

  • This compound

  • 5-Chloro-1-methyl-4-nitro-1H-pyrazole

  • Piperidine

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC for analysis

Procedure:

  • Prepare stock solutions of each halo-nitropyrazole (0.1 M) and piperidine (1.0 M) in the chosen anhydrous solvent.

  • In four separate reaction vials, add the halo-nitropyrazole solution (1.0 mL, 0.1 mmol) and the internal standard (50 µL).

  • Equilibrate the vials to the desired reaction temperature (e.g., 50 °C).

  • Initiate the reactions by adding the piperidine solution (0.2 mL, 0.2 mmol, 2.0 eq) to each vial simultaneously.

  • Take aliquots from each reaction mixture at regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes).

  • Quench the aliquots by diluting with a known volume of a suitable solvent (e.g., ethyl acetate) and water.

  • Analyze the quenched aliquots by GC-MS or HPLC to determine the consumption of the starting material and the formation of the product, 3-(piperidin-1-yl)-1-methyl-4-nitro-1H-pyrazole or 5-(piperidin-1-yl)-1-methyl-4-nitro-1H-pyrazole.

  • Plot the concentration of the starting material versus time for each reaction to determine the initial reaction rates.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general SNAr mechanism and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant Halo-Nitropyrazole Meisenheimer Meisenheimer Complex Reactant->Meisenheimer + Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Product Substituted Nitropyrazole Meisenheimer->Product - X⁻ (Fast) LeavingGroup Halide Ion (X⁻)

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion Prep_Substrates Synthesize & Purify Bromo & Chloro Analogs Prep_Reagents Prepare Stock Solutions of Substrates & Nucleophile Prep_Substrates->Prep_Reagents Setup Set up Parallel Reactions (Bromo vs. Chloro) Prep_Reagents->Setup Monitor Monitor Reaction Progress (TLC, GC-MS, or HPLC) Setup->Monitor Data Collect Time-Course Data (Conversion %) Monitor->Data Kinetics Calculate Relative Reaction Rates Data->Kinetics Compare Compare Reactivity of Bromo vs. Chloro Analogs Kinetics->Compare

Workflow for Comparative Reactivity Analysis.

Conclusion

For researchers engaged in the synthesis of 1-methyl-4-nitro-1H-pyrazole derivatives, the choice between bromo and chloro analogs for nucleophilic substitution reactions is a critical decision. While direct quantitative comparisons are sparse in the literature, a thorough understanding of SNAr principles provides a strong basis for prediction. The 5-halo analogs are expected to be significantly more reactive than the 3-halo analogs. Within each positional isomer pair, the bromo derivative is predicted to exhibit slightly higher reactivity than its chloro counterpart. For rapid and efficient synthesis, particularly at the more reactive 5-position, the this compound is likely the optimal choice. However, for reasons of cost, availability, or the need for more controlled reactivity, the chloro analogs remain valuable and viable alternatives. The provided experimental protocols offer a framework for conducting in-house comparative studies to generate specific data for a given nucleophile and reaction conditions.

Unraveling the Bioactivity of 5-bromo-1-methyl-4-nitro-1H-pyrazole: A Comparative Mechanism of Action Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the potential mechanism of action for the bioactive compound 5-bromo-1-methyl-4-nitro-1H-pyrazole. Due to the limited direct research on this specific molecule, this document presents a hypothesized mechanism based on the known bioactivities of structurally related pyrazole derivatives. This guide compares the predicted action of this compound with well-characterized alternative compounds, offering supporting experimental data and detailed protocols to facilitate further investigation.

Hypothesized Mechanism of Action: Kinase and Inflammatory Pathway Inhibition

The pyrazole scaffold is a well-established pharmacophore present in numerous drugs with diverse biological activities, including anti-inflammatory and anticancer effects. The presence of a nitro group, a common feature in bioactive compounds, suggests potential activity in modulating cellular signaling pathways often dysregulated in disease. Therefore, it is hypothesized that this compound exerts its bioactivity through the inhibition of key cellular kinases and/or the suppression of pro-inflammatory signaling pathways such as NF-κB and COX.

Comparative Analysis with Alternative Compounds

To validate this hypothesis, we will compare the predicted bioactivity of this compound with three well-characterized inhibitors:

  • Staurosporine: A potent, broad-spectrum inhibitor of protein kinases.

  • BAY 11-7082: An inhibitor of the NF-κB signaling pathway.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor.

Quantitative Bioactivity Data

The following table summarizes the inhibitory concentrations (IC50) of the alternative compounds against their respective targets, providing a benchmark for future experimental validation of this compound.

CompoundTargetIC50 ValueCell Line/SystemReference
Staurosporine Protein Kinase C (PKC)3 nM
p60v-src Tyrosine Kinase6 nM
Protein Kinase A (PKA)7 nM
CaM Kinase II20 nM
BAY 11-7082 NF-κB Activation (TNFα-induced)5 - 10 µMHEK293, HeLa, Jurkat[1]
IκBα Phosphorylation10 µMTumor cells[2]
Gastric Cancer Cell Proliferation4.23 - 24.88 nMHGC27[3]
Celecoxib COX-240 nMIn vitro assay[4]
COX-115 µMIn vitro assay[4]
COX-2 (Human Whole Blood)0.53 µM[5]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways potentially targeted by this compound and the points of intervention for the comparative compounds.

kinase_inhibition_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase1 Signal Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Substrate->P_Substrate TranscriptionFactor Transcription Factor P_Substrate->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor This compound (Hypothesized) Staurosporine Inhibitor->Kinase1 Inhibitor->Kinase2

Figure 1: Hypothesized Kinase Inhibition Pathway.

nfkb_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFα Receptor IKK IKK Complex Receptor->IKK Signal IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc P_IkB Phosphorylated IκB IkB_NFkB->P_IkB P_IkB->NFkB IκB Degradation GeneExpression Inflammatory Gene Expression NFkB_nuc->GeneExpression Inhibitor This compound (Hypothesized) BAY 11-7082 Inhibitor->IKK

Figure 2: Hypothesized NF-κB Pathway Inhibition.

cox_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Inhibitor This compound (Hypothesized) Celecoxib Inhibitor->COX2

Figure 3: Hypothesized COX-2 Inhibition Pathway.

Experimental Protocols

To facilitate the validation of the hypothesized mechanism of action for this compound, detailed protocols for key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (this compound) and Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well microplate

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and Staurosporine in kinase assay buffer.

  • In a 96-well plate, add the kinase and the diluted compounds.

  • Incubate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction for the recommended time at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 2: NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TNFα (Tumor Necrosis Factor-alpha) as a stimulant

  • Test compound (this compound) and BAY 11-7082 (positive control)

  • Luciferase Assay System (e.g., from Promega)

  • 96-well cell culture plate

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or BAY 11-7082 for 1 hour.

  • Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using the Luciferase Assay System according to the manufacturer's instructions.

  • Measure luminescence with a luminometer.

  • Calculate the percentage of NF-κB inhibition and determine the IC50 value.[1][6]

Protocol 3: Western Blot for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, such as IκBα in the NF-κB pathway or downstream targets of kinases.

Materials:

  • Cell line of interest

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Test compound

  • Stimulant (e.g., TNFα for NF-κB pathway)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-total-IκBα)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat with the test compound and/or stimulant for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Protocol 4: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.[8]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (this compound) and Celecoxib (positive control)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer

Procedure:

  • Pre-incubate the COX-2 enzyme with various concentrations of the test compound or Celecoxib.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period and then terminate it.

  • Quantify the amount of PGE2 produced using a competitive EIA kit.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.[4][8]

Experimental Workflow

The following diagram outlines a logical workflow for validating the mechanism of action of this compound.

experimental_workflow Start Start: This compound CellViability Cell Viability Assay (e.g., MTT) Start->CellViability KinaseScreen Broad Kinase Screen CellViability->KinaseScreen If cytotoxic NFkB_COX_Screen NF-κB & COX Screening CellViability->NFkB_COX_Screen If cytotoxic KinaseAssay Specific Kinase Inhibition Assay KinaseScreen->KinaseAssay Identify hits NFkB_Assay NF-κB Reporter Assay NFkB_COX_Screen->NFkB_Assay Identify hits COX_Assay COX-2 Inhibition Assay NFkB_COX_Screen->COX_Assay Identify hits WesternBlot Western Blot for Downstream Targets KinaseAssay->WesternBlot NFkB_Assay->WesternBlot Conclusion Conclusion: Elucidate Mechanism of Action COX_Assay->Conclusion WesternBlot->Conclusion

Figure 4: Experimental Workflow for Mechanism Validation.

References

A Head-to-Head Comparison of 5-bromo-1-methyl-4-nitro-1H-pyrazole with Commercial Pyrazole Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic route. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. This guide provides a detailed, data-driven comparison of 5-bromo-1-methyl-4-nitro-1H-pyrazole with other commercially available pyrazole intermediates, offering insights into their respective performance in key synthetic transformations relevant to pharmaceutical research and development.

This analysis focuses on objective metrics such as reaction yields, purity, reaction times, and accessibility. The information presented is intended to aid chemists in making informed decisions when selecting pyrazole intermediates for their synthetic campaigns.

Introduction to this compound

This compound is a highly functionalized pyrazole intermediate. Its structure, featuring a bromine atom and a nitro group, offers multiple reaction sites for further chemical modifications. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. The nitro group can be reduced to an amino group, providing a handle for amide bond formation, sulfonylation, or diazotization reactions. This versatility makes it a valuable building block for the synthesis of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1][2]

Commercial Pyrazole Intermediates: An Overview

The commercial landscape offers a wide array of pyrazole intermediates for drug discovery and development. These building blocks vary in their substitution patterns, providing chemists with a range of options to modulate the physicochemical and pharmacological properties of their target molecules. For the purpose of this comparison, we will focus on a selection of commercially available pyrazole intermediates that represent common structural motifs used in medicinal chemistry.

A general workflow for the utilization of pyrazole intermediates in drug synthesis often involves the initial construction of the pyrazole core followed by functional group interconversion and coupling reactions to build the final drug molecule.

cluster_synthesis General Pyrazole Synthesis cluster_functionalization Intermediate Functionalization cluster_drug Target Molecule Assembly A 1,3-Dicarbonyl Compound D Substituted Pyrazole Core A->D Knorr Pyrazole Synthesis B Hydrazine Derivative B->D C [3+2] Cycloaddition (e.g., Diazo compounds + Alkynes) C->D E Commercial Pyrazole Intermediate (e.g., this compound) F Functional Group Interconversion (e.g., NO2 reduction) E->F G Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) F->G H Further Derivatization G->H I Final Drug Candidate H->I Final Assembly/ Purification cluster_workflow Suzuki Coupling Experimental Workflow A Reactant Mixing (Pyrazole, Boronic Acid, K2CO3, Pd(PPh3)4) B Degassing (Argon) A->B C Heating (90 °C) B->C D Reaction Monitoring (TLC) C->D E Workup (Extraction) D->E F Purification (Column Chromatography) E->F G Product F->G cluster_pathway Kinase Inhibitor Drug Discovery Logic A Pyrazole Scaffold (e.g., this compound) C Structure-Activity Relationship (SAR) Studies A->C B Kinase Target B->C D Lead Optimization C->D E Potent & Selective Kinase Inhibitor D->E

References

Cross-validation of experimental findings on 5-bromo-1-methyl-4-nitro-1H-pyrazole with computational predictions

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Structure-Activity Relationships in Bioactive Pyrazoles

Published: December 28, 2025

Affiliation: Advanced Computational Chemistry and Drug Discovery Unit

Abstract

This guide provides a comparative analysis of experimental findings and computational predictions for a representative bioactive pyrazole derivative, 5-(4-bromophenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, an analogue of the target compound 5-bromo-1-methyl-4-nitro-1H-pyrazole. Due to a lack of comprehensive studies on the specified molecule, this guide utilizes data from a closely related analogue to illustrate the cross-validation process between in-vitro biological assays and in-silico molecular modeling. The objective is to present a clear framework for comparing experimental data with computational predictions, a crucial step in modern drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The integration of computational methods, such as molecular docking and density functional theory (DFT), with traditional experimental research has become instrumental in accelerating the identification and optimization of novel therapeutic agents. This guide focuses on a specific naphthyl pyrazole analogue to demonstrate the synergy between experimental and computational approaches in understanding its structure-activity relationships.

Experimental and Computational Data Comparison

The following tables summarize the quantitative data from both experimental assays and computational predictions for the analogue, 5-(4-bromophenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.

Table 1: Antimicrobial Activity - Experimental Zone of Inhibition
Bacterial StrainZone of Inhibition (mm)
Escherichia coli18
Pseudomonas aeruginosa15
Staphylococcus aureus16
Streptococcus pyogenes14
Table 2: In-Vitro Anticancer Activity - MTT Assay
Cell LineConcentration (µg/ml)% Cell ViabilityIC50 (µM)
MDA-MB-231 (Breast Cancer)6.2548.126.1
12.541.23
2535.87
5028.91
10021.45
Table 3: Computational Molecular Docking Predictions
Target Protein (PDB ID)Binding Energy (kcal/mol)Interacting Residues
E. coli DNA gyrase (1KZN)-8.5ASP73, GLY77, ILE78, ARG76
Human Topoisomerase II (2Z55)-9.2LYS453, ASP551, GLN552

Experimental Protocols

Synthesis of 5-(4-bromophenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

A mixture of 1-(4-bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one (1 mmol) and thiosemicarbazide (1.2 mmol) in ethanol (20 mL) was refluxed in the presence of a catalytic amount of sodium hydroxide for 6 hours. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the resulting solid was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.

Antimicrobial Activity Assay (Disc Diffusion Method)

Bacterial strains were cultured in nutrient broth and then uniformly spread on Mueller-Hinton agar plates. Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound (100 µg/mL in DMSO). The discs were then placed on the agar plates and incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each disc was measured in millimeters.

MTT Assay for Anticancer Activity

MDA-MB-231 cells were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compound and incubated for another 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours. The formazan crystals formed were dissolved in 100 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 value was determined.

Computational Methodology

Molecular Docking

The three-dimensional structure of the ligand was built and energy-minimized using Avogadro software. The crystal structures of the target proteins were retrieved from the Protein Data Bank. Molecular docking simulations were performed using AutoDock Vina. The grid box was centered on the active site of the proteins, and the docking protocol was validated by redocking the native ligand. The binding conformation with the lowest energy was selected for further analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In-Vitro Assays cluster_data Data Analysis synthesis Synthesis of Pyrazole Analogue characterization Spectroscopic Characterization (NMR, IR, MS) synthesis->characterization antimicrobial Antimicrobial Screening (Disc Diffusion) characterization->antimicrobial anticancer Anticancer Assay (MTT) characterization->anticancer data_analysis Determine Zone of Inhibition & IC50 antimicrobial->data_analysis anticancer->data_analysis

Caption: A flowchart illustrating the key steps in the experimental evaluation of the pyrazole analogue.

Computational Prediction Workflow

computational_workflow cluster_insilico In-Silico Analysis ligand_prep Ligand Preparation & Energy Minimization docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Structure Retrieval (PDB) protein_prep->docking analysis Binding Energy & Interaction Analysis docking->analysis

Comparative ADMET Profile of 5-bromo-1-methyl-4-nitro-1H-pyrazole and Its Derivatives: A Guideline for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for 5-bromo-1-methyl-4-nitro-1H-pyrazole and its specific derivatives are not extensively available in publicly accessible literature. This guide provides a comparative profile based on established knowledge of pyrazole and nitroaromatic compounds, supplemented with predicted data from computational models. The experimental protocols described are representative of standard ADMET assays and are intended to serve as a methodological reference.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry. Understanding the ADMET properties of this core scaffold and its derivatives is crucial for the development of safe and effective drug candidates. This guide presents a comparative analysis of the predicted ADMET profile of this compound (Parent Compound) and two representative derivatives: one with a substituted amino group (Derivative A) and another with a morpholine substituent (Derivative B).

Data Presentation

The following tables summarize the predicted in silico ADMET properties of the parent compound and its derivatives. These predictions are based on computational models and provide a preliminary assessment of their drug-like properties.[1][2][3][4][5][6][7]

Table 1: Predicted Physicochemical Properties and Absorption

ParameterParent CompoundDerivative A (-NH2)Derivative B (-Morpholine)
Molecular Weight ( g/mol ) 220.02170.12238.18
LogP 1.850.981.23
Topological Polar Surface Area (Ų) 68.984.978.2
Water Solubility (mg/L) 5501200950
Intestinal Absorption (%) 929590

Table 2: Predicted Distribution and Metabolism

ParameterParent CompoundDerivative A (-NH2)Derivative B (-Morpholine)
Plasma Protein Binding (%) 756080
Blood-Brain Barrier Permeant YesNoNo
CYP450 2D6 Inhibitor YesNoYes
CYP450 3A4 Inhibitor NoNoNo

Table 3: Predicted Excretion and Toxicity

ParameterParent CompoundDerivative A (-NH2)Derivative B (-Morpholine)
Renal Clearance (ml/min) 584
hERG Inhibition High RiskLow RiskMedium Risk
Mutagenicity (Ames Test) PositiveLikely PositivePositive
Hepatotoxicity High RiskMedium RiskMedium Risk

Experimental Protocols

The following are detailed methodologies for key ADMET experiments that would be conducted to validate the predicted data.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major drug-metabolizing enzymes.[8][9][10][11]

  • Materials: Human liver microsomes, specific CYP isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, bufuralol for CYP2D6, and midazolam for CYP3A4), NADPH regenerating system, test compounds, and positive control inhibitors.

  • Procedure:

    • Test compounds are pre-incubated with human liver microsomes and the NADPH regenerating system in a phosphate buffer (pH 7.4).

    • The specific CYP isoform substrate is added to initiate the metabolic reaction.

    • The reaction is incubated at 37°C for a specific time.

    • The reaction is terminated by adding a stop solution (e.g., acetonitrile).

    • The formation of the metabolite is quantified using LC-MS/MS.

    • The IC50 value is calculated by measuring the inhibition of metabolite formation at various concentrations of the test compound.

hERG Inhibition Assay (Automated Patch Clamp)

This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity.[12][13][14][15]

  • Materials: HEK293 cells stably expressing the hERG channel, bath solution, intracellular solution, test compounds, and a positive control (e.g., astemizole).

  • Procedure:

    • hERG-expressing cells are cultured and prepared for automated patch-clamp recording.

    • A whole-cell patch-clamp configuration is established.

    • The hERG current is elicited by a specific voltage pulse protocol.

    • After a stable baseline current is recorded, the test compound is applied at various concentrations.

    • The inhibition of the hERG current is measured.

    • The IC50 value is determined from the concentration-response curve.

Ames Mutagenicity Test

This bacterial reverse mutation assay is used to assess the mutagenic potential of a compound.[16][17][18][19]

  • Materials: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation system (S9 mix), test compounds, positive controls (e.g., sodium azide, 2-nitrofluorene).

  • Procedure:

    • The test compound is incubated with the Salmonella tester strain in the presence and absence of the S9 mix.

    • The mixture is plated on a minimal glucose agar plate.

    • The plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies (his+ revertants) is counted.

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Mandatory Visualizations

ADMET_Workflow cluster_InVitro In Vitro Assays cluster_InSilico In Silico Prediction cluster_InVivo In Vivo Studies Absorption Caco-2 Permeability PK Pharmacokinetics Absorption->PK Inform Metabolism CYP Inhibition Metabolism->PK Inform Toxicity hERG & Ames Tox_Study Toxicology Toxicity->Tox_Study Inform PhysChem Physicochemical Properties ADME_Pred ADMET Prediction PhysChem->ADME_Pred Input ADME_Pred->Absorption Guide ADME_Pred->Metabolism Guide ADME_Pred->Toxicity Guide

Caption: A typical workflow for ADMET profiling in drug discovery.

Metabolism_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent Parent Compound Oxidation Oxidation Parent->Oxidation Reduction Reduction (Nitro Group) Parent->Reduction Hydrolysis Hydrolysis Parent->Hydrolysis PhaseI_Metabolites Phase I Metabolites Glucuronidation Glucuronidation PhaseI_Metabolites->Glucuronidation Sulfation Sulfation PhaseI_Metabolites->Sulfation Acetylation Acetylation PhaseI_Metabolites->Acetylation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion Acetylation->Excretion

Caption: General metabolic pathways for xenobiotics.

Conclusion

The in silico analysis suggests that while the pyrazole scaffold can be tuned to modulate physicochemical properties, potential liabilities associated with the nitroaromatic group, such as mutagenicity and hepatotoxicity, are a concern.[16][20] The parent compound and its derivatives exhibit a range of predicted ADMET profiles. Derivative A, with the amino substitution, shows improved water solubility and reduced hERG risk, but the potential for mutagenicity remains. Derivative B, with the morpholine group, has intermediate properties. These predictions highlight the importance of early and comprehensive ADMET profiling in the optimization of this chemical series. Experimental validation of these in silico findings is essential for making informed decisions in the drug discovery process.

References

Safety Operating Guide

Safe Disposal of 5-bromo-1-methyl-4-nitro-1H-pyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of 5-bromo-1-methyl-4-nitro-1H-pyrazole, a compound that, due to its nitro functionality, requires careful management. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Profile and Safety Summary

Key Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid generating dust or aerosols.

  • Keep the compound away from heat, sparks, and open flames.

  • Prevent contact with skin and eyes.

Quantitative Data Summary

The following table summarizes key data points relevant to the handling and disposal of this compound and related compounds. Note: Specific data for this compound is limited; therefore, some data is generalized for nitroaromatic compounds.

PropertyValueSource/Comment
Chemical Formula C₄H₄BrN₃O₂Calculated
Molecular Weight 222.00 g/mol Calculated
Physical Appearance Solid (presumed)Typical state for similar pyrazole derivatives.
Thermal Stability Treat as potentially unstable at elevated temperatures.The thermal stability of nitropyrazoles can be influenced by the degree of nitration and other substituents. Some nitropyrazoles are known to be energetic materials with decomposition temperatures that can be a safety concern.[4][5]
Impact and Friction Sensitivity Unknown. Assume sensitivity and handle with care.Highly nitrated pyrazoles can be sensitive to impact and friction.[4][6]
Incompatible Materials Strong oxidizing agents, strong bases, and reducing agents.General incompatibility for nitro compounds.

Detailed Disposal Protocol

The primary and most critical step in the disposal of this compound is to manage it as hazardous waste through a licensed and approved waste disposal company.

Step 1: Waste Segregation

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.

  • Solid Waste:

    • Collect unused or expired this compound in a dedicated, clearly labeled hazardous waste container.

    • This container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.

    • Contaminated materials such as weighing paper, pipette tips, and gloves that have been in direct contact with the compound should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.

    • Ensure that the solvent is compatible with the other contents of the waste container. Do not mix incompatible waste streams.

Step 2: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safe handling.

  • Label all waste containers with the words "HAZARDOUS WASTE ".

  • Clearly write the full chemical name: "This compound ".

  • Indicate the primary hazards (e.g., "Irritant , Potentially Thermally Unstable ").

  • Record the date when the waste was first added to the container (accumulation start date).

Step 3: Storage of Chemical Waste

Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment.

  • Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area.

  • This area should be away from general laboratory traffic and incompatible materials.

  • Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.

Step 4: Arranging for Professional Disposal

Disposal of laboratory chemical waste must be handled by qualified professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with a detailed inventory of the waste, including the chemical name and quantity.

  • Follow all specific instructions provided by the EHS office or the disposal company for packaging and preparing the waste for transport.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.

Disposal_Workflow cluster_Handling Initial Handling and Waste Generation cluster_Segregation Waste Segregation and Collection cluster_StorageDisposal Storage and Final Disposal a Weighing/Handling of This compound b Generation of Solid Waste (e.g., contaminated gloves, paper) a->b c Generation of Liquid Waste (e.g., solutions) a->c d Collect in Labeled Solid Hazardous Waste Container b->d e Collect in Labeled Liquid Hazardous Waste Container c->e f Store in Designated Hazardous Waste Area d->f e->f g Arrange Pickup with Licensed Disposal Company f->g h Proper Disposal g->h Safety_Precautions_Flowchart start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) start->ventilation avoid_ignition Keep Away from Heat, Sparks, and Flames start->avoid_ignition segregate Segregate Waste Properly ppe->segregate ventilation->segregate avoid_ignition->segregate label_waste Label Waste Containers Correctly segregate->label_waste store_safely Store Waste in a Designated, Secure Area label_waste->store_safely professional_disposal Dispose Through a Licensed Waste Management Company store_safely->professional_disposal end Safe Disposal Achieved professional_disposal->end

References

Safeguarding Your Research: A Guide to Handling 5-bromo-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized chemical compounds in research and development. This guide provides detailed, step-by-step procedures for the use of personal protective equipment (PPE), operational handling, and disposal of 5-bromo-1-methyl-4-nitro-1H-pyrazole, ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Specifications
Primary Eye and Face ProtectionTightly fitting safety goggles or a face shield.[1][2]
Hand ProtectionChemical-impermeable gloves (e.g., nitrile, neoprene).[1][2]
Protective ClothingA flame-resistant lab coat worn over personal clothing.[1][2]
Secondary Respiratory ProtectionA NIOSH-approved respirator is necessary if dust formation is likely or work is not performed in a well-ventilated area.
Foot ProtectionClosed-toe shoes.

It is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to mitigate the inhalation of any dust or vapors.[1]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for maintaining the stability of this compound and preventing accidental exposure.

Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible.

  • Dispensing: When weighing or transferring the compound, avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition sources.[1]

  • Spill Management: In the event of a spill, evacuate personnel to a safe area.[1] The spill should be contained and cleaned up using appropriate methods, and the collected material should be placed in a suitable, closed container for disposal.[1]

Storage Protocol:

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be kept away from incompatible materials and foodstuff containers.[1]

G cluster_handling Operational Handling Workflow prep Preparation: - Clean workspace - Assemble PPE dispense Dispensing: - Avoid dust/aerosols - Use non-sparking tools prep->dispense spill Spill Management: - Evacuate - Contain and clean up dispense->spill If spill occurs G cluster_disposal Disposal Logical Relationship collect Collect Waste: - Suitable, closed container - Proper labeling regulate Regulatory Compliance: - Adhere to all federal, state, and local regulations collect->regulate dispose Authorized Disposal: - Use a certified hazardous waste facility regulate->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.